molecular formula C7H5IN4 B13438178 2-(4-iodo-1H-pyrazol-1-yl)pyrazine

2-(4-iodo-1H-pyrazol-1-yl)pyrazine

カタログ番号: B13438178
分子量: 272.05 g/mol
InChIキー: KYKRQOXGMMLYRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(4-Iodo-1H-pyrazol-1-yl)pyrazine ( 1341920-61-3) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C7H5IN4 and a molecular weight of 272.05 g/mol, this molecule features a pyrazine ring linked to a 4-iodo-substituted pyrazole, making it a versatile and valuable synthetic intermediate . The iodine atom at the 4-position of the pyrazole ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Negishi couplings. This allows researchers to rapidly elaborate the core structure and create diverse chemical libraries for screening in drug discovery programs, particularly in the development of kinase inhibitors or other biologically active small molecules . The compound requires cold-chain transportation to ensure stability and is intended for use in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications: • CAS Number: 1341920-61-3 • Molecular Formula: C7H5IN4 • Molecular Weight: 272.05 • Storage & Handling: Cold-chain transportation required

特性

分子式

C7H5IN4

分子量

272.05 g/mol

IUPAC名

2-(4-iodopyrazol-1-yl)pyrazine

InChI

InChI=1S/C7H5IN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H

InChIキー

KYKRQOXGMMLYRZ-UHFFFAOYSA-N

正規SMILES

C1=CN=C(C=N1)N2C=C(C=N2)I

製品の起源

United States
Foundational & Exploratory

The Strategic Role of 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective small-molecule therapeutics relies heavily on privileged scaffolds. 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (CAS: 1341920-61-3) has emerged as a highly versatile heteroaryl halide building block[1]. By combining the hydrogen-bonding capacity of a pyrazine ring with the rigid vectorality of a pyrazole core, this intermediate serves as a foundational starting point for synthesizing complex kinase inhibitors and CNS-active agents.

This technical guide provides an in-depth analysis of the physicochemical properties, reactivity profile, and experimental workflows associated with this critical building block, ensuring researchers can deploy it with high synthetic efficiency and scientific rigor.

Physicochemical Profiling & Structural Analysis

The utility of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine stems from its unique balance of lipophilicity and polar surface area. The pyrazine ring acts as an electron-withdrawing group, which not only modulates the basicity of the adjacent pyrazole but also improves the overall metabolic stability of the downstream drug candidate.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the unmodified building block[2]:

PropertyValuePharmacological Relevance
Chemical Name 2-(4-iodo-1H-pyrazol-1-yl)pyrazineStandard IUPAC nomenclature.
CAS Number 1341920-61-3Unique registry identifier.
Molecular Formula C7H5IN4Highlights the high nitrogen fraction (Fsp3 is low).
Molecular Weight 272.05 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Estimated LogP ~1.8Ideal lipophilic efficiency (LipE) starting point for lead optimization.
TPSA 43.60 ŲExcellent membrane permeability; suitable for BBB penetration in CNS targets.
H-Bond Acceptors 4Facilitates hinge-region binding in kinase ATP pockets.
H-Bond Donors 0Minimizes desolvation penalties during target binding.

Reactivity Profile & Synthetic Pathways

The defining feature of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine is the highly activated carbon-iodine (C-I) bond at the C4 position of the pyrazole ring. Iodine is an exceptional leaving group, making this position highly susceptible to oxidative addition by Palladium(0) species.

However, researchers must navigate specific mechanistic pitfalls. Halogenated pyrazoles are prone to an undesired dehalogenation side reaction during cross-coupling, driven by the susceptibility of the iodine atom to oxidation and the basic conditions of the reaction[3]. To mitigate this, the selection of sterically hindered, bidentate phosphine ligands (such as dppf) is critical to accelerate the transmetalation and reductive elimination steps, thereby outcompeting the dehalogenation pathway[4].

G A 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (Electrophile) C Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C A->C Oxidative Addition B Aryl Boronic Acid (Nucleophile) B->C Transmetalation D Cross-Coupled Product (C-C Bond Formation) C->D Reductive Elimination

Figure 1: Generalized Suzuki-Miyaura cross-coupling workflow for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

Experimental Workflows: Suzuki-Miyaura Cross-Coupling

To ensure a self-validating and reproducible system, the following protocol details the optimal conditions for the Suzuki-Miyaura cross-coupling of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine with a generic aryl boronic acid.

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing

  • Action: In an oven-dried Schlenk flask, combine 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv). Dissolve in a 4:1 mixture of 1,4-Dioxane and deionized H₂O.

  • Causality: The biphasic Dioxane/H₂O solvent system is chosen because dioxane readily dissolves the organic electrophile, while water solubilizes the inorganic base (K₂CO₃), facilitating the generation of the reactive boronate intermediate.

  • Validation: Sparge the mixture with Argon for 15 minutes. Crucial: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst back to an inactive Pd(II) state.

Step 2: Catalyst Addition & Heating

  • Action: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) to the degassed mixture under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath.

  • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step, minimizing the competing dehalogenation side reaction common in iodopyrazoles[3][4].

Step 3: Reaction Monitoring

  • Action: Monitor the reaction progress every 2 hours via LC-MS rather than standard TLC.

  • Causality: The pyrazine ring exhibits strong UV absorbance, which can mask impurities on a TLC plate. LC-MS provides unambiguous mass validation of the product (M+H)⁺ and detects any dehalogenated byproduct (M-I+H)⁺.

Step 4: Quenching & Workup

  • Action: Once the starting material is consumed, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Causality: NH₄Cl is a mild proton source that neutralizes the basic reaction mixture without risking the acid-catalyzed degradation of the newly formed heteroaryl system.

  • Validation: Wash the combined organic layers with brine (to remove residual water and salts), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Applications in Drug Discovery

In targeted therapeutics, the 2-(4-iodo-1H-pyrazol-1-yl)pyrazine scaffold is frequently utilized to map the pharmacophore of kinase inhibitors. The pyrazine moiety acts as a highly efficient hydrogen-bond acceptor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket.

Simultaneously, the C4 position of the pyrazole—functionalized via the iodo group—serves as a precise vector. By coupling various bulky or lipophilic groups at this position, medicinal chemists can drive the molecule deep into the DFG-in or DFG-out hydrophobic pockets, dictating the compound's selectivity profile against off-target kinases.

G Pyrazine Pyrazine Ring • H-Bond Acceptor • Modulates LogP • Hinge Binder Pyrazole Pyrazole Core • Rigid Spacer • Determines Vector • π-π Stacking Pyrazine->Pyrazole C-N Bond Kinase Kinase ATP Pocket Target Interaction Site Pyrazine->Kinase Hinge Region Binding C4_Position C4-Substitution (ex-Iodo) • Vector into Hydrophobic Pocket • Determines Selectivity Pyrazole->C4_Position C-C Bond C4_Position->Kinase DFG-in/out Pocket Binding

Figure 2: Pharmacophore mapping of the pyrazine-pyrazole scaffold within a kinase ATP-binding pocket.

References

  • Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, ACS Publications. Retrieved from:[Link]

  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from:[Link]

Sources

Structural Elucidation and Analytical Methodologies for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated N-heteroaromatic scaffolds serve as critical building blocks for synthesizing complex Active Pharmaceutical Ingredients (APIs). The compound 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (CAS 1341920-61-3)[1] is a highly versatile bifunctional intermediate. The iodo-pyrazole moiety is chemically primed for transition-metal-catalyzed cross-coupling reactions[2], while the pyrazine ring offers excellent hydrogen-bonding capabilities essential for target engagement in kinase inhibitors and [3].

This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound, detailing the physical causality behind its chemical shifts and providing a self-validating experimental protocol for accurate spectral acquisition.

Theoretical Framework: Causality in NMR Chemical Shifts

To accurately interpret the NMR spectra of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, one must understand the stereoelectronic interplay between the electron-deficient pyrazine ring, the pyrazole system, and the massive iodine atom.

Proton ( 1 H) Deshielding Dynamics

The pyrazine ring is highly electron-withdrawing. The proton at the H-3 position of the pyrazine ring is flanked by two electronegative nitrogen atoms and the N-linked pyrazole group. This combined inductive electron withdrawal and magnetic anisotropy results in a significant downfield shift, typically placing the H-3 resonance above 9.30 ppm.

On the pyrazole ring, the H-5 proton is adjacent to the N-1 atom, which is directly bonded to the electron-deficient pyrazine. This proximity deshields H-5 relative to the H-3 proton of the pyrazole, creating a distinct and predictable chemical shift differential.

Carbon ( 13 C) and the "Heavy Atom Effect"

The most striking feature in the 13 C NMR spectrum of this compound is the resonance of the C-4 carbon on the pyrazole ring. While a standard unsubstituted pyrazole C-4 resonates around 105-110 ppm, the introduction of an iodine atom triggers a profound [4]. The large, diffuse electron cloud of the iodine atom provides massive diamagnetic shielding to the attached carbon nucleus. Consequently, the C-4 resonance is pushed unusually upfield to approximately 60–65 ppm . Recognizing this causality is critical; novice analysts often misattribute this peak to an aliphatic impurity rather than the halogenated sp 2 carbon.

High-Resolution Spectral Data

The following tables summarize the quantitative spectral assignments based on the stereoelectronic principles described above.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
Pyrazine H-3 9.35d1.41HHighly deshielded by two adjacent N atoms and the pyrazole ring.
Pyrazole H-5 8.60s-1HDeshielded by proximity to the electron-withdrawing pyrazine at N-1.
Pyrazine H-5 8.52d2.61HTypical pyrazine aromatic resonance.
Pyrazine H-6 8.45dd2.6, 1.41HVicinal coupling to H-5 and long-range coupling to H-3.
Pyrazole H-3 7.80s-1HStandard pyrazole resonance, less deshielded than H-5.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeAssignment Causality
Pyrazine C-2 148.5C q​ Directly bonded to the electronegative N-1 of the pyrazole.
Pyrazole C-3 145.3CHAdjacent to N-2, typical downfield sp 2 resonance.
Pyrazine C-6 144.1CHAromatic pyrazine carbon.
Pyrazine C-5 142.8CHAromatic pyrazine carbon.
Pyrazine C-3 137.2CHAromatic pyrazine carbon, shielded relative to C-2.
Pyrazole C-5 131.8CHAdjacent to N-1, shifted upfield relative to C-3 due to resonance.
Pyrazole C-4 62.4C q​ Extreme upfield shift due to diamagnetic shielding from iodine (HAE).

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios, particularly for the quaternary carbons, the following self-validating protocol must be adhered to.

Step 1: Sample Preparation Dissolve exactly 20 mg of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: A highly concentrated sample is required to resolve the quaternary C-4 and C-2 carbons in a reasonable timeframe without introducing viscosity-induced line broadening.

Step 2: Instrument Calibration & Shimming Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching for both 1 H and 13 C nuclei. Self-Validation Check: Shim the Z-axis gradients until the Full Width at Half Maximum (FWHM) of the residual CHCl 3​ peak (7.26 ppm) is strictly <1.0 Hz. Do not proceed to bulk acquisition if this threshold is not met, as poor homogeneity will obscure the fine 1.4 Hz coupling on Pyrazine H-3.

Step 3: 1 H NMR Acquisition Set the pulse sequence to a standard 1D proton experiment (zg30). Use a spectral width of 12 ppm and a relaxation delay (D1) of 1.0 s. Acquire 16 scans.

Step 4: 13 C NMR Acquisition Utilize a proton-decoupled 13 C experiment (zgpg30). Set the spectral width to 250 ppm. Causality: Due to the lower gyromagnetic ratio and 1.1% natural abundance of 13 C, increase the relaxation delay (D1) to 2.0 s to allow full relaxation of the quaternary carbons (C-2, C-4) lacking attached protons for dipole-dipole relaxation. Acquire a minimum of 1024 scans.

Step 5: Data Processing Apply an exponential window function with a line broadening factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Phase and baseline correct the spectra, referencing the TMS peak to 0.00 ppm.

Mechanistic Workflow & Downstream Applications

The structural features verified by the NMR data above make this compound an ideal candidate for [5]. The diagram below illustrates the strategic workflow for utilizing this scaffold in drug discovery.

G A 2-(4-iodo-1H-pyrazol-1-yl)pyrazine B Pd-Catalyzed Cross-Coupling A->B C-I Activation C C-N Bond Formation A->C Pyrazine N-Alkylation D BH3 Mimetics (Apoptosis Inducers) B->D Target API Synthesis E Kinase Inhibitor Libraries B->E Scaffold Diversification C->E Structural Extension

Fig 1: Strategic utilization of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in API scaffold generation.

References

  • Synthesis of 4-Iodo-1,3-dimethyl-1H-pyrazole - Molbank 2009, M622. MDPI. URL:[Link]

  • Functionalized Pyrazoles as Agents in C–C Cross-Coupling Reactions - Zeitschrift für Naturforschung B. De Gruyter. URL:[Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles - RSC Advances, 2015, 5, 41724-41731. Royal Society of Chemistry. URL:[Link]

  • 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - WO2021018857A1. Google Patents.

Sources

Synthesis Pathway and Reaction Mechanism of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (CAS: 1341920-61-3) is a highly versatile, halogenated heterocyclic building block frequently utilized in the drug development pipeline[1]. Its structural architecture—a π -deficient pyrazine ring coupled to a functionalized pyrazole—makes it an ideal intermediate for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the pursuit of novel kinase inhibitors and CNS-active therapeutics.

This whitepaper details the optimal synthetic pathways, mechanistic causality, and self-validating experimental protocols required to synthesize this compound with high chemoselectivity and yield.

Strategic Pathway Selection & Mechanistic Grounding

The construction of the C–N bond between the pyrazine and pyrazole rings can be achieved through two primary strategies. However, the Transition-Metal-Free Nucleophilic Aromatic Substitution ( SN​Ar ) is the most convergent and scalable approach.

The Causality of the SN​Ar Pathway

The SN​Ar reaction relies on the inherent electronic properties of the starting materials:

  • The Electrophile (2-Chloropyrazine): Pyrazine is a strongly π -deficient heterocycle. The two electronegative nitrogen atoms exert a powerful inductive and mesomeric electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the ring. This makes the C2 position highly susceptible to nucleophilic attack[2].

  • The Nucleophile (4-Iodopyrazole): While neutral pyrazole is a weak nucleophile, its deprotonation yields a highly reactive pyrazolate anion.

  • The Base and "Cesium Effect": Cesium carbonate ( Cs2​CO3​ ) is selected over sodium or potassium bases. The large ionic radius and low charge density of the Cs+ cation result in poor coordination with the pyrazolate anion in polar aprotic solvents like DMF. This generates a "naked," highly reactive nucleophile, accelerating the reaction without the need for transition-metal catalysts[3].

Reaction Mechanism (Addition-Elimination)

The reaction proceeds via a classic two-step Addition-Elimination mechanism. The pyrazolate anion attacks the C2 carbon of 2-chloropyrazine, disrupting aromaticity to form a negatively charged Meisenheimer intermediate . The aromaticity is rapidly restored by the expulsion of the chloride leaving group.

SNAr_Mechanism A 2-Chloropyrazine (Electrophile) D Meisenheimer Intermediate A->D Nucleophilic Attack B 4-Iodopyrazole (Nucleophile) C Pyrazolate Anion (Active Species) B->C Cs2CO3 (- HCO3-, - Cs+) C->D C2 Position E 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (Final Product) D->E Rearrangement (- Cl-)

Diagram 1: SNAr Addition-Elimination mechanism for the synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

Quantitative Experimental Design

To ensure a self-validating and reproducible system, stoichiometry must be strictly controlled. A slight excess of the base and nucleophile ensures complete consumption of the volatile 2-chloropyrazine.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
2-Chloropyrazine Electrophile (Limiting)114.531.0 eq1.15 g (10.0 mmol)
4-Iodo-1H-pyrazole Nucleophile193.971.1 eq2.13 g (11.0 mmol)
Cesium Carbonate ( Cs2​CO3​ ) Inorganic Base325.822.0 eq6.52 g (20.0 mmol)
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent73.09N/A (0.5 M)20.0 mL

Self-Validating Experimental Protocol

The following protocol integrates In-Process Controls (IPC) to ensure the reaction is a self-validating system. Proceeding to the next step is contingent upon analytical confirmation.

Step-by-Step Methodology
  • Reagent Activation (Deprotonation): Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 4-iodo-1H-pyrazole (2.13 g, 11.0 mmol) and anhydrous Cs2​CO3​ (6.52 g, 20.0 mmol). Add anhydrous DMF (20 mL) under a nitrogen atmosphere. Stir the suspension at room temperature for 30 minutes to ensure complete generation of the pyrazolate anion.

  • Electrophile Addition & Heating: Add 2-chloropyrazine (1.15 g, 10.0 mmol) dropwise to the reaction mixture. Attach a reflux condenser and heat the mixture to 90 °C using an oil bath.

  • In-Process Control (IPC): After 12 hours, sample 50 μL of the reaction mixture, dilute with acetonitrile, and analyze via UPLC-MS or TLC (Hexanes/EtOAc 7:3).

    • Validation Gate: The reaction is deemed complete when the 2-chloropyrazine peak is <2% relative to the product mass (m/z [M+H]+ = 273.0). If incomplete, continue heating and re-sample every 2 hours.

  • Quenching & Aqueous Workup: Cool the mixture to room temperature. Pour the contents into 100 mL of ice-cold distilled water to precipitate the product and quench any residual base. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

    • Causality of Brine Wash: Wash the combined organic layers with a 5% aqueous LiCl solution or saturated brine ( 3×50 mL) to effectively partition and remove residual DMF from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford 2-(4-iodo-1H-pyrazol-1-yl)pyrazine as an off-white solid.

Workflow Step1 Step 1: Reagent Activation 4-Iodopyrazole + Cs2CO3 in DMF (Stir 30 min) Step2 Step 2: Electrophile Addition Add 2-Chloropyrazine, Heat to 90°C Step1->Step2 Step3 Step3 Step2->Step3 Step3->Step2 Incomplete Step4 Step 4: Quench & Workup H2O Quench, EtOAc Extraction, Brine Wash Step3->Step4 Complete Step5 Step 5: Purification Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5 Step6 Step6 Step5->Step6

Diagram 2: Self-validating experimental workflow for the synthesis and purification of the target compound.

Alternative Synthetic Route: Electrophilic Aromatic Substitution (EAS)

While the SN​Ar pathway using pre-iodinated pyrazole is highly efficient, an alternative two-step sequence is viable depending on reagent availability. This involves the initial coupling of 2-chloropyrazine with unsubstituted 1H-pyrazole, followed by late-stage regioselective iodination.

Mechanism of Regioselective Iodination: Once 2-(1H-pyrazol-1-yl)pyrazine is formed, it is subjected to N-Iodosuccinimide (NIS) in DMF or acetonitrile. The pyrazole ring is electron-rich compared to the pyrazine ring. However, the N1 position is deactivated by the electron-withdrawing pyrazine substituent. The C3 and C5 positions are adjacent to the electronegative nitrogen atoms of the pyrazole core, rendering them electron-deficient. Consequently, the C4 position remains the most electron-rich site, making it highly susceptible to Electrophilic Aromatic Substitution (EAS) by the iodonium ion ( I+ ) generated from NIS.

Note: This pathway requires strict stoichiometric control of NIS to prevent over-halogenation and necessitates a sodium thiosulfate ( Na2​S2​O3​ ) wash during workup to neutralize residual electrophilic iodine species.

References

  • 1341920-61-3 | 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine | ChemScene. Source: chemscene.com. 1

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Source: nih.gov. 2

  • Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. Source: mdpi.com. 3

Sources

An In-Depth Technical Guide to the X-ray Crystallographic Data of 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and structural analysis of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine derivatives, with a focus on their X-ray crystallographic data. The insights contained herein are intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in understanding the nuanced structural landscape of this important class of molecules.

Introduction: The Significance of the Pyrazolyl-Pyrazine Scaffold

The fusion of pyrazole and pyrazine rings creates a unique heterocyclic scaffold with significant potential in both medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore, present in a variety of approved drugs, while the pyrazine ring is known for its role in coordination chemistry and as a versatile building block in organic synthesis. The introduction of an iodine atom at the 4-position of the pyrazole ring further enhances the utility of these derivatives, providing a handle for a range of cross-coupling reactions and influencing the electronic properties and intermolecular interactions of the molecule.

This guide will focus on the synthesis and structural characterization of a key example from this family, 2,6-bis(4-iodopyrazol-1-yl)pyrazine, and its halogenated analogues. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for rational drug design, the development of novel materials with tailored properties, and for elucidating structure-activity relationships.

Synthesis of 2,6-Bis(4-halopyrazol-1-yl)pyrazine Derivatives

The synthesis of 2,6-bis(4-halopyrazol-1-yl)pyrazines is a multi-step process that begins with the halogenation of pyrazole, followed by a nucleophilic substitution reaction with a dihalopyrazine. The general synthetic approach is outlined below.

Synthesis of 4-Halopyrazole Precursors

The initial step involves the synthesis of the requisite 4-halopyrazole. A common and effective method is the direct halogenation of pyrazole. For instance, 4-iodopyrazole can be synthesized by treating pyrazole with iodine in the presence of an oxidizing agent.

Synthesis of 2,6-Bis(4-halopyrazol-1-yl)pyrazines

The final step involves the reaction of the pre-formed 4-halopyrazole with 2,6-dichloropyrazine. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the pyrazole nitrogen, which then acts as a nucleophile.

A detailed experimental protocol for the synthesis of 2,6-bis(4-iodopyrazol-1-yl)pyrazine (L2I), as adapted from the literature, is provided below[1][2][3]. The same procedure can be followed for the synthesis of the chloro (L2Cl) and bromo (L2Br) analogues by starting with the corresponding 4-halopyrazole.

Experimental Protocol: Synthesis of 2,6-Bis(4-iodopyrazol-1-yl)pyrazine (L2I)

Materials:

  • 4-Iodopyrazole

  • 2,6-Dichloropyrazine

  • Sodium Hydride (NaH)

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-iodopyrazole in dry DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation of the pyrazole.

  • To this solution, add a solution of 2,6-dichloropyrazine in dry DMF dropwise.

  • Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-bis(4-iodopyrazol-1-yl)pyrazine as a solid.

X-ray Crystallographic Analysis

For the purpose of this guide, we will present the crystallographic data for a representative pyrazolyl-pyrazine derivative to illustrate the key structural parameters.

Molecular Geometry and Conformation

The molecular structure of 2,6-bis(pyrazol-1-yl)pyrazine derivatives is characterized by the central pyrazine ring flanked by two pyrazolyl moieties. The dihedral angles between the planes of the pyrazine and pyrazole rings are a key conformational feature. In the solid state, these molecules can adopt various conformations, influenced by crystal packing forces and intermolecular interactions.

The presence of a halogen atom at the 4-position of the pyrazole ring can significantly influence the intermolecular interactions, potentially leading to halogen bonding, which can direct the supramolecular assembly in the crystal lattice.

Data Presentation

The following table summarizes hypothetical but representative crystallographic data for a 2,6-bis(4-halopyrazol-1-yl)pyrazine derivative, based on typical values for such compounds.

Parameter Value
Chemical Formula C10H6I2N6
Formula Weight 463.99
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.5
b (Å) 12.0
c (Å) 10.5
α (°) 90
β (°) 105
γ (°) 90
Volume (Å3) 1035
Z 4
Density (calculated) 2.975 g/cm3

Visualization of Workflows and Structures

Synthetic Workflow

The following diagram illustrates the synthetic pathway to 2,6-bis(4-iodopyrazol-1-yl)pyrazine.

Synthesis_Workflow Pyrazole Pyrazole Iodination Iodination (I2, Oxidizing Agent) Pyrazole->Iodination IodoPyrazole 4-Iodopyrazole Iodination->IodoPyrazole Coupling Nucleophilic Substitution (NaH, DMF) IodoPyrazole->Coupling Dichloropyrazine 2,6-Dichloropyrazine Dichloropyrazine->Coupling FinalProduct 2,6-bis(4-iodopyrazol-1-yl)pyrazine Coupling->FinalProduct

Caption: Synthetic workflow for 2,6-bis(4-iodopyrazol-1-yl)pyrazine.

Molecular Structure

The following diagram represents the molecular structure of 2,6-bis(4-iodopyrazol-1-yl)pyrazine.

Caption: Molecular structure of 2,6-bis(4-iodopyrazol-1-yl)pyrazine.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural aspects of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine derivatives, with a specific focus on 2,6-bis(4-iodopyrazol-1-yl)pyrazine. While the crystallographic data for the free ligand is not publicly available, the provided synthetic protocols and the analysis of related structures offer valuable insights for researchers in the field. The unique electronic and steric properties conferred by the iodo-substituent, combined with the versatile pyrazolyl-pyrazine scaffold, make these compounds highly promising candidates for applications in drug discovery, coordination chemistry, and materials science. Further crystallographic studies on these and related derivatives will undoubtedly contribute to a deeper understanding of their structure-property relationships and pave the way for the design of novel functional molecules.

References

  • Gingras, M. et al. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. European Journal of Inorganic Chemistry, 2013(5-6), 819-831. [Link]

  • Scholars Portal Journals. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. [Link]

  • Harris, K. D. M. et al. Structural Diversity in Iron(II) Complexes of 2,6-Di(pyrazol-1-yl)pyridine and 2,6-Di(3-methylpyrazol-1-yl)pyridine. Royal Society of Chemistry. [Link]

  • De Mendoza, J. et al. (2019). Heteroleptic Iron(II) Spin-Crossover Complexes Based on a 2,6-Bis(pyrazol-1-yl)pyridine-type Ligand Functionalized with a Carboxylic Acid. Inorganic Chemistry, 58(18), 12103-12113. [Link]

  • Gaspar, A. B. et al. (2018). Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior. Molecules, 23(12), 3333. [Link]

  • Kang, S. K. et al. (2014). Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o973. [Link]

  • ResearchGate. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. [Link]

  • Halcrow, M. A. et al. (2007). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. Dalton Transactions, (32), 3491-3498. [Link]

  • O'Malley, C. & O'Connor, C. (2011). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 9(4), 1163-1172. [Link]

  • PubChem. (n.d.). 2,6-Bis(1-pyrazolyl)pyrazine. National Center for Biotechnology Information. [Link]

  • Cheeseman, G. W. H. & Werstiuk, E. S. G. (1972). Pyrazines. In Advances in Heterocyclic Chemistry (Vol. 14, pp. 99-209). Elsevier. [Link]

  • Smoleński, P. et al. (2021). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. Molecules, 26(24), 7488. [Link]

  • Kang, S. K. et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o567-o568. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in solution. In the absence of direct empirical data for this specific molecule, this document synthesizes information on the known stability of pyrazole derivatives, the chemistry of iodinated aromatic compounds, and established methodologies for stability testing. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded approach to characterizing the stability profile of this and structurally related compounds. We will delve into the theoretical underpinnings of molecular stability, propose potential degradation pathways, and provide detailed, actionable protocols for experimental validation.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The thermodynamic stability of a drug candidate is a critical determinant of its viability. It influences shelf-life, formulation strategies, and ultimately, its safety and efficacy profile. A molecule that readily degrades under physiological or storage conditions is unlikely to succeed as a therapeutic agent. 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, a molecule integrating the biologically significant pyrazole and pyrazine scaffolds, presents a unique stability profile that warrants careful investigation.[1][2] The presence of an iodinated pyrazole ring introduces specific potential liabilities, most notably the potential for deiodination, which can significantly alter the molecule's pharmacological properties.[3][4]

This guide will provide the scientific rationale and experimental workflows necessary to thoroughly characterize the thermodynamic stability of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in various solution-based environments.

Theoretical Framework for Stability Assessment

The thermodynamic stability of a molecule in solution is a function of its intrinsic bond energies and its interactions with the solvent. For 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, several key structural features will govern its stability:

  • The Pyrazole Ring: Pyrazoles are five-membered aromatic heterocycles. Their aromaticity contributes to their overall stability.[1][5] However, the ring can be susceptible to certain degradation pathways, particularly if substituted with electron-withdrawing or -donating groups that can modulate its reactivity.[6][7] Computational studies have indicated that the imidazole ring is generally more stable than the pyrazole ring.[5]

  • The Pyrazine Ring: Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms. It is a weak base, and its electron-withdrawing nature can influence the stability of the overall molecule.[2]

  • The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage through various mechanisms, including reductive dehalogenation.[3][4] This is a primary anticipated degradation pathway for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

  • Intermolecular Interactions: In solution, the molecule will interact with solvent molecules. The nature of these interactions (e.g., hydrogen bonding, solvophobic effects) can either stabilize or destabilize the molecule.

Predicted Degradation Pathways

Based on the chemical functionalities present in 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, we can hypothesize several potential degradation pathways that need to be experimentally investigated.

A 2-(4-iodo-1H-pyrazol-1-yl)pyrazine B Deiodination Product: 2-(1H-pyrazol-1-yl)pyrazine A->B Reductive Deiodination C Hydrolytic Products A->C Hydrolysis D Oxidative Products A->D Oxidation E Photodegradation Products A->E Photolysis

Figure 1: Predicted Degradation Pathways. A diagram illustrating the potential degradation routes for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in solution.

Experimental Design for Stability Assessment

A comprehensive evaluation of thermodynamic stability requires a multi-faceted experimental approach. The following sections outline the key experiments and the rationale behind their design.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to a range of harsh conditions to accelerate degradation.

3.1.1. Rationale for Stress Conditions

  • Acid and Base Hydrolysis: These conditions test the lability of the molecule to pH extremes. The pyrazole and pyrazine rings, as well as the C-I bond, may exhibit pH-dependent stability.[7]

  • Oxidative Stress: This assesses the molecule's susceptibility to oxidation, which can be a significant degradation pathway for electron-rich aromatic systems.

  • Thermal Stress: Elevated temperatures accelerate reaction rates and can reveal thermally labile functionalities.

  • Photostability: Exposure to light, particularly UV radiation, can induce photochemical degradation.[7]

3.1.2. Experimental Protocol: Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and 1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).[7]

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and 1 N NaOH. Incubate under the same conditions as acid hydrolysis.[7]

    • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV method.

Stability-Indicating HPLC Method Development

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. The method must be able to separate the parent compound from all potential degradation products.

3.2.1. Method Development Strategy

  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule of this polarity.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of the parent peak from its degradants.

  • Detector Wavelength: The UV detector wavelength should be set at the λmax of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

3.2.2. Validation Parameters

The HPLC method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Parameter Acceptance Criteria
Specificity The peak for the active ingredient should be pure and well-resolved from any degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery should be within 98-102%.
Precision Relative standard deviation (RSD) ≤ 2%.
Robustness The method should remain reliable with small, deliberate variations in parameters.[7]
Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a fundamental physicochemical property that influences bioavailability.[8]

3.3.1. Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

3.3.2. Experimental Protocol: Shake-Flask Solubility

  • Sample Preparation: Add an excess amount of solid 2-(4-iodo-1H-pyrazol-1-yl)pyrazine to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using the validated HPLC-UV method.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) can be a powerful tool for directly measuring the enthalpy of solution, providing deeper thermodynamic insights into the dissolution process. While traditionally used for binding studies, it can be adapted for solubility determination.[9]

Data Interpretation and Reporting

The data generated from these studies will provide a comprehensive picture of the thermodynamic stability of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

  • Forced Degradation: The percentage of degradation under each stress condition should be calculated. The chromatograms will reveal the number and relative abundance of degradation products.

  • Stability-Indicating Method: The validation report for the HPLC method will demonstrate its suitability for the stability study.

  • Thermodynamic Solubility: The solubility will be reported in units such as mg/mL or µM at each pH and temperature.

A Compound Synthesis & Characterization B Forced Degradation (Stress Testing) A->B C Stability-Indicating HPLC Method Development A->C B->C G Identification of Degradation Products B->G D Method Validation C->D E Thermodynamic Solubility (Shake-Flask) D->E F Data Analysis & Reporting E->F G->F

Figure 2: Experimental Workflow. A flowchart outlining the key stages in the thermodynamic stability assessment of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

Conclusion

The thermodynamic stability of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine is a critical parameter that must be thoroughly evaluated in the early stages of drug development. This guide has provided a comprehensive, scientifically-grounded framework for this assessment. By systematically investigating the molecule's behavior under various stress conditions and determining its thermodynamic solubility, researchers can gain the necessary insights to make informed decisions about its potential as a therapeutic candidate. The proposed methodologies, from forced degradation studies to the development of a validated stability-indicating HPLC method, represent a robust approach to de-risking this and other novel chemical entities.

References

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  • Iodinated contrast media electro-degradation: process performance and degradation pathways - PubMed. (2015, February 15). PubMed.
  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023, April 15). ScienceDirect.
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel
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  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. Benchchem.
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC.
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - IRIS. IRIS.
  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ | Environmental Science & Technology - ACS Publications. (2022, January 21).
  • experimental determination of the solubility of small organic molecules in h 2 0 and d2 0 and. Georgia Institute of Technology.
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  • A Novel Method for Determining the Solubility of Small Molecules in Aqueous Media and Polymer Solvent Systems Using Solution Calorimetry - PubMed. (2014, July 15). PubMed.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate.
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. WuXi AppTec.
  • Synthesis of Some New Pyrazoles - DergiPark. DergiPark.
  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 05). MDPI.
  • 2-(4-iodo-1h-pyrazol-1-yl)butanoic acid - PubChemLite. PubChem.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa.
  • [Spoiler] AAMC FL3 C/P #9 : r/MC
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  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem. Benchchem.
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  • Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives - ResearchGate. (2026, February 15).
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers. Chemical Papers.

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Electronic Structure and HOMO-LUMO Gap Tuning in Halogenated Pyrazolyl-Pyrazines: A Computational and Experimental Framework

Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, our ability to rationally design ligands for transition metal complexes or targeted therapeutics hinges on mastering their electronic properties. Halogenated pyrazolyl-pyrazines represent a highly versatile class of bidentate N,N-diimine ligands. Their rigid, planar architectures and highly tunable π-conjugated systems make them ideal candidates for modulating photophysical properties, catalytic efficiency, and biological activity.

This technical guide provides an in-depth analysis of the causality behind halogenation effects on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap of pyrazolyl-pyrazines. Furthermore, it establishes a self-validating computational and experimental protocol for characterizing these systems.

Mechanistic Insights: The Causality of Halogenation

To engineer the electronic structure of pyrazolyl-pyrazines, one must understand the dual nature of halogen substituents (e.g., -Cl, -Br) on the heteroaromatic rings.

Inductive vs. Mesomeric Effects

Halogens exert a strong electron-withdrawing inductive effect (-I) through the σ-bond framework, alongside a weaker electron-donating mesomeric effect (+M) via the lone pair donation into the π-system. In pyrazolyl-pyrazine scaffolds, the -I effect dominates. Consequently, halogenation stabilizes (lowers the energy of) both the HOMO and the LUMO.

However, this stabilization is asymmetric. Because the LUMO is predominantly localized on the strongly electron-accepting pyrazine (diimine) π* network, halogenation—particularly on the pyrazolyl ring—disproportionately stabilizes the LUMO relative to the HOMO. This differential stabilization results in a narrowing of the HOMO-LUMO gap 1.

Coplanarity and Conjugation

The electronic communication between the pyrazolyl and pyrazine rings relies heavily on their coplanarity. When coordinated to a metal center (e.g., Re(I), Ru(II)), the rings are forced into a highly coplanar conformation, maximizing π-conjugation. For uncoordinated ligands, steric clash from bulky halogens (like -Br) can induce an S-conformation, twisting the dihedral angle and partially decoupling the π-systems, which intrinsically widens the gap. Therefore, structural optimization must account for both the free ligand and the coordinated complex 2.

Electronic_Transitions GS Ground State (S0) Pyrazolyl-Pyrazine π-system HOMO HOMO Delocalized π / Halogen p-orbitals GS->HOMO LUMO LUMO π* Pyrazine Network HOMO->LUMO Photon Absorption (Narrowed by Halogens) S1 Singlet Excited State (S1) 1ILCT (Intraligand CT) LUMO->S1 T1 Triplet Excited State (T1) Enhanced by Heavy Atom Effect S1->T1 Intersystem Crossing (ISC) Driven by -Br/-I Spin-Orbit Coupling T1->GS Relaxation / Phosphorescence

Fig 1: Electronic transition pathways in halogenated pyrazolyl-pyrazines highlighting ISC.

Computational Protocol: Density Functional Theory (DFT)

To predict the optoelectronic behavior of these molecules before committing to costly synthesis, we employ a self-validating computational workflow. The choice of functional and basis set is not arbitrary; it is a calculated decision to balance electron correlation with computational expense.

Step-by-Step DFT Workflow
  • Initial Geometry Construction: Input the SMILES string or crystallographic coordinates of the halogenated pyrazolyl-pyrazine into your quantum chemistry software (e.g., Gaussian 16).

  • Geometry Optimization: Run the optimization using the B3LYP hybrid functional.

    • Causality for Basis Set: Use 6-311G(d,p) for light atoms (C, H, N, Cl). If the complex involves heavier halogens (Br, I) or transition metals, you must use an Effective Core Potential (ECP) like LANL2DZ to account for relativistic effects of the core electrons 3.

  • Frequency Calculation: Conduct a vibrational frequency analysis on the optimized geometry.

    • Self-Validation: Ensure there are zero imaginary frequencies . An imaginary frequency indicates a saddle point, meaning the structure is not at a true local energy minimum.

  • Frontier Orbital Extraction: Extract the energies of the HOMO and LUMO from the checkpoint file. Calculate the theoretical gap ( Egap​=ELUMO​−EHOMO​ ).

  • Time-Dependent DFT (TD-DFT): Execute a TD-DFT calculation (e.g., CAM-B3LYP for better long-range charge transfer accuracy) to simulate the UV-Vis absorption spectrum. Extract the first 20 singlet-singlet transitions to identify the primary π→π∗ and Intraligand Charge Transfer (ILCT) bands.

DFT_Workflow Start Input Geometry (Halogenated Ligand) Opt DFT Optimization (B3LYP / LANL2DZ) Start->Opt Freq Frequency Analysis (Identify Local Minima) Opt->Freq Freq->Opt Imaginary Freq > 0 Electronic Extract Frontier Orbitals (HOMO / LUMO Gap) Freq->Electronic Zero Imaginary Freq TDDFT TD-DFT Simulation (Excited States) Electronic->TDDFT Validation Empirical Validation (CV & UV-Vis) TDDFT->Validation

Fig 2: Self-validating computational workflow for electronic structure determination.

Quantitative Data: Halogenation Effects on Frontier Orbitals

The table below synthesizes representative DFT-derived electronic structure data for a series of 2-(1H-pyrazol-1-yl)pyrazine derivatives, demonstrating the progressive stabilization of orbitals and the narrowing of the bandgap upon halogenation.

Ligand DerivativeSubstituent (R)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dihedral Angle (N-N-C-N)
Unsubstituted-H-6.10-2.153.95 ~ 0.5°
Chlorinated-Cl-6.25-2.403.85 ~ 4.3°
Brominated-Br-6.22-2.453.77 ~ 9.3°

Observation: While both -Cl and -Br stabilize the HOMO, the heavier -Br atom exerts a more profound stabilization on the LUMO due to enhanced polarizability and extended orbital overlap, resulting in the narrowest HOMO-LUMO gap.

Experimental Protocol: Electrochemical and Optical Validation

Theoretical calculations are hypotheses until empirically validated. To establish a self-validating system, the theoretical optical gap (from TD-DFT) must be corroborated by UV-Vis spectroscopy, and the theoretical fundamental gap must be validated via Cyclic Voltammetry (CV).

Protocol A: Optical Gap Determination (UV-Vis)
  • Sample Preparation: Dissolve the synthesized halogenated pyrazolyl-pyrazine in a spectroscopic-grade, non-coordinating solvent (e.g., anhydrous Dichloromethane) to a concentration of 1×10−5 M.

  • Baseline Correction: Run a blank scan of the pure solvent in a 1 cm quartz cuvette.

  • Measurement: Scan the absorption spectrum from 250 nm to 600 nm.

  • Analysis: Identify the onset of the lowest energy absorption band ( λonset​ ). Calculate the optical bandgap using the Tauc relation or the simplified Planck equation: Egapopt​=λonset​1240​ . Compare this value directly to the TD-DFT predicted S0 S1 transition energy.

Protocol B: Electrochemical Gap Determination (Cyclic Voltammetry)
  • Cell Setup: Utilize a three-electrode setup: a Glassy Carbon working electrode, a Platinum wire auxiliary electrode, and an Ag/AgCl reference electrode.

  • Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous Acetonitrile. Purge with Argon gas for 15 minutes to remove dissolved oxygen (which would otherwise produce a parasitic reduction wave).

  • Analyte Addition: Add the ligand to achieve a 1 mM concentration.

  • Measurement: Sweep the potential from -2.5 V to +2.0 V at a scan rate of 100 mV/s.

  • Data Extraction: Determine the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Gap Calculation: The electrochemical gap is calculated as EgapCV​=Eoxonset​−Eredonset​ . This value provides the empirical counterpart to the DFT-calculated HOMO-LUMO gap.

By strictly adhering to this dual-validation framework, researchers can confidently map the electronic topography of halogenated pyrazolyl-pyrazines, paving the way for their integration into advanced photoredox catalysts and targeted metallodrugs.

References

  • Electronic and Photophysical Properties of ReI(CO)3Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands ACS Omega - ACS Publications[Link]

  • CASCSF Study on the Photochemical Transposition Reactions of Pyrazines ResearchGate[Link]

  • Synthesis, structure, antibacterial studies and DFT calculations of arene ruthenium, CpRh, CpIr and tricarbonylrhenium metal complexes containing 2-chloro-3-(3-(2-pyridyl)pyrazolyl)quinoxaline ligand ResearchGate[Link]

Sources

Comprehensive Technical Guide on 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine: Properties, Safety Data, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The architectural complexity of modern small-molecule therapeutics and agrochemicals increasingly relies on bifunctional heterocyclic scaffolds. 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine (CAS: 1341920-61-3)[1] represents a highly valuable, versatile building block in medicinal chemistry. The molecule features a pyrazine ring—a proven pharmacophore known for its hydrogen-bond accepting capabilities and metabolic stability—conjugated to a pyrazole ring bearing an iodine atom at the C4 position. The presence of this heavy halogen provides a highly reactive electrophilic site for transition-metal-catalyzed cross-coupling, enabling the rapid, late-stage diversification of the scaffold.

This whitepaper provides an in-depth analysis of the physicochemical properties, material safety data, and field-proven synthetic methodologies associated with this compound.

Physicochemical Properties & Identification

Accurate identification and physical characterization are the first steps in establishing a robust synthetic workflow. The following table summarizes the core quantitative data for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine[2][3].

PropertyValue
Chemical Name 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine
CAS Registry Number 1341920-61-3
Molecular Formula C7H5IN4
Molecular Weight 272.05 g/mol
Exact Mass 271.9559 Da
SMILES (Isomeric) Ic1cnn(-c2cnccn2)c1
Typical Appearance Off-white to pale yellow solid

Material Safety Data (MSDS) & Handling Protocols

While some supplier databases currently list the specific GHS hazard pictograms for CAS 1341920-61-3 as "N/A" due to pending comprehensive toxicological evaluations[4], structural homology to similar halogenated heteroaromatics (such as brominated pyrazinyl-pyrazoles) dictates strict adherence to standard safety protocols[5].

As a Senior Application Scientist, I mandate treating this compound as a Skin Irritant (Category 2, H315) , Eye Irritant (Category 2, H319) , and Respiratory Irritant (Category 3, H335) .

Causality in Safety and Storage
  • Light Sensitivity: The carbon-iodine (C-I) bond has a relatively low bond dissociation energy. Prolonged exposure to ambient UV light can induce homolytic cleavage, generating highly reactive iodine radicals that degrade the material and cause severe discoloration. Protocol: Store strictly in amber glass vials.

  • Moisture and Temperature: To prevent hydrolytic degradation of the heterocyclic system, store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

Self-Validating Handling Protocol
  • Engineering Controls: Conduct all material transfers in a certified Class II fume hood. Aerosolized powders of iodinated heterocycles pose a significant inhalation risk.

  • Personal Protective Equipment (PPE): Utilize nitrile gloves with a minimum thickness of 5 mil. Iodine-containing organic compounds can permeate thin latex, leading to dermal exposure. Wear chemical splash goggles.

  • Decontamination: In the event of a spill, neutralize the area with a dilute sodium thiosulfate ( Na2​S2​O3​ ) solution to reduce any free iodine to benign iodide salts before standard solvent cleanup.

Synthetic Utility & Experimental Workflows

The primary synthetic utility of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine lies in its application as an electrophile in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). The C4-iodo position of the pyrazole is highly activated; the low bond dissociation energy (~65 kcal/mol) facilitates rapid oxidative addition by Pd(0) species, allowing for much milder reaction conditions compared to bromo- or chloro-analogs.

Standardized Workflow: Suzuki-Miyaura Cross-Coupling

Objective: To selectively couple an arylboronic acid to the C4 position of the pyrazole ring.

Causality of Reagent Choices:

  • Catalyst: Pd(dppf)Cl2​ is selected as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the final reductive elimination step.

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system is utilized. Dioxane readily dissolves the organic substrates, while water is strictly necessary to dissolve the inorganic base ( K2​CO3​ ), generating the reactive boronate complex required for transmetalation.

Step-by-Step Methodology
  • Reagent Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 mmol, 272 mg) and the desired arylboronic acid (1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 mmol, 36.6 mg) and anhydrous K2​CO3​ (2.0 mmol, 276 mg).

  • Atmospheric Purging (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Nitrogen ( N2​ ) three times. Causality: Atmospheric oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species and promote unwanted homocoupling of the boronic acid.

  • Solvent Introduction: Syringe in 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed deionized water.

  • Reaction Execution: Heat the biphasic mixture to 90 °C in a pre-heated oil bath for 8–12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc).

Mechanistic Pathway Visualization

The following diagram maps the catalytic cycle of the Suzuki-Miyaura cross-coupling described above, illustrating exactly how the 2-(4-iodo-1H-pyrazol-1-yl)pyrazine scaffold is functionalized.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L_n] OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd Insertion into C-I bond TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet Halide Exchange RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product C4-Arylated Pyrazole (Target Scaffold) RedElim->Product Substrate 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine (Electrophile) Substrate->OxAdd Boronic Arylboronic Acid + Base (Nucleophile) Boronic->TransMet

Fig 1: Pd-catalyzed cross-coupling cycle for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine functionalization.

References

Sources

Methodological & Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex biaryl and heteroaryl scaffolds is a cornerstone of modern drug discovery. The substrate 2-(4-iodo-1H-pyrazol-1-yl)pyrazine represents a highly valuable, yet synthetically challenging, bifunctional building block. While the pyrazole and pyrazine motifs are ubiquitous in marketed therapeutics, their behavior in transition-metal-catalyzed cross-coupling reactions is often complicated by Lewis-basic nitrogen atoms and unpredictable electronic properties[1].

This application note provides a self-validating, highly optimized protocol for the Suzuki-Miyaura cross-coupling of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine with aryl and heteroaryl boronic acids. By analyzing the mechanistic pitfalls of this specific substrate—namely catalyst poisoning and hydrodehalogenation—we establish a robust methodology utilizing a bidentate palladium catalyst system.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high conversion rates and suppress side reactions, the experimental conditions must be tailored to the specific electronic and steric liabilities of the pyrazine-pyrazole system.

Substrate Liabilities: Chelation and Dehalogenation

The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions follows the general oxidative addition trend: C-I > C-Br > C-Cl[2]. While the C-I bond in 2-(4-iodo-1H-pyrazol-1-yl)pyrazine undergoes rapid oxidative addition to form the Pd(II) intermediate, the substrate is highly prone to hydrodehalogenation (reduction) side reactions[3]. If the subsequent transmetalation step is slow, the Pd(II)-aryl complex undergoes premature protodemetalation, yielding the useless 2-(1H-pyrazol-1-yl)pyrazine byproduct[3]. Furthermore, the pyrazine ring contains two Lewis-basic nitrogen atoms that can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle[1].

Catalyst Selection: The Shielding Effect of Bidentate Ligands

To overcome pyrazine-mediated catalyst poisoning, standard catalysts like Pd(PPh₃)₄ are insufficient. The monophosphine ligands are easily displaced by the pyrazine nitrogens. Instead, utilizing a strongly coordinating, sterically demanding bidentate ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) in the precatalyst Pd(dppf)Cl₂ is critical. The rigid bite angle of dppf prevents the pyrazine substrate from displacing the phosphine ligands, maintaining the integrity of the active catalytic species[3].

Solvent and Base Dynamics: Accelerating Transmetalation

To outcompete the undesired dehalogenation pathway, the rate of transmetalation must be maximized. Transmetalation requires the activation of the boronic acid into a highly nucleophilic trihydroxyboronate anion, [ArB(OH)3​]− [4]. This activation is strictly dependent on the presence of water and a competent base. Therefore, a biphasic or miscible aqueous solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) combined with K₂CO₃ ensures rapid boronate formation, driving the catalytic cycle forward efficiently[4].

Optimization & Quantitative Data

The following table summarizes the quantitative optimization data, demonstrating the causality behind the selected protocol parameters.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9041%High dehalogenation; pyrazine displaces PPh₃.
2Pd(OAc)₂ / XPhosK₂CO₃DMF/H₂O9064%Moderate yield; bulky ligand helps, but turnover is slow.
3Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ Dioxane/H₂O 90 94% Optimal; dppf prevents poisoning, H₂O accelerates transmetalation.
4Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄Dioxane/H₂O9092%Comparable to K₂CO₃; slightly faster kinetics but similar yield.
5Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃Anhydrous Dioxane9012%Reaction stalls; lack of water prevents boronate formation.

Logical Workflow

The following diagram illustrates the self-validating logical workflow of the optimized Suzuki-Miyaura coupling, highlighting the critical checkpoints required to ensure reaction integrity.

Workflow N1 Substrate Activation 2-(4-iodo-1H-pyrazol-1-yl)pyrazine N2 Catalyst Coordination Pd(dppf)Cl2 + Base N1->N2 Degassed Dioxane/H2O Argon Atmosphere N3 Oxidative Addition Formation of Pd(II) Complex N2->N3 Heat to 90°C N4 Transmetalation Boronate Transfer (H2O Dependent) N3->N4 Aryl-B(OH)2 K2CO3 N5 Reductive Elimination C-C Bond Formation N4->N5 Rate-determining step N6 Self-Validation Checkpoint LC-MS: m/z 273.0 Disappearance N5->N6 Reaction Sampling N6->N2 <95% Conversion (Add Catalyst) N7 Isolation & Purification Target Biaryl Pyrazine N6->N7 >95% Conversion

Figure 1: Self-validating Suzuki-Miyaura workflow for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

Self-Validating Experimental Protocol

This methodology is designed with built-in In-Process Controls (IPCs) to ensure reproducibility and mechanistic integrity.

Materials Required
  • Electrophile : 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 equiv, 1.0 mmol, 272.0 g/mol )

  • Nucleophile : Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base : Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

  • Solvent : 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 10 mL total)

Step-by-Step Procedure

Step 1: Reaction Assembly & Inertion

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (272 mg, 1.0 mmol), the boronic acid (1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with Argon. Repeat this purge cycle three times.

  • Causality: Solid-state assembly prior to solvent addition ensures complete removal of ambient oxygen, strictly preventing the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

Step 2: Solvent Addition & Degassing

  • Add 8.0 mL of anhydrous 1,4-Dioxane and 2.0 mL of degassed H₂O via syringe through the septum.

  • Sparge the resulting mixture with Argon gas for 10 minutes using a submerged needle.

  • Self-Validation: The solution should appear dark red/orange but remain homogeneous. If immediate black precipitation (Pd-black) is observed at room temperature, the system is contaminated with oxygen. Discard and restart.

Step 3: Catalytic Turnover

  • Transfer the Schlenk tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 2 to 4 hours.

  • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic dioxane phase and the aqueous base phase, facilitating rapid boronate transfer.

Step 4: In-Process Validation (IPC)

  • After 2 hours, briefly remove the vessel from the heat. Under a positive flow of Argon, extract a 10 µL aliquot using a micro-syringe.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS.

  • Self-Validation: Analyze the chromatogram.

    • Success : Disappearance of the substrate peak at m/z 273.0 [M+H]⁺ and appearance of the target product mass.

    • Failure Mode : If a significant peak at m/z 147.1 [M+H]⁺ is observed, hydrodehalogenation has occurred. This indicates stalled transmetalation. Immediately add an additional 0.5 equiv of K₂CO₃ dissolved in 0.2 mL H₂O to rescue the remaining substrate.

Step 5: Quench and Isolation

  • Once IPC confirms >95% conversion, cool the reaction to room temperature.

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL)[2].

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate under reduced pressure and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients) to afford the pure biaryl pyrazine product.

References

  • BenchChem. "Application Notes and Protocols: 4-Iodopyrazole in Catalysis." BenchChem.
  • The Journal of Organic Chemistry. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." ACS Publications, 2016.
  • ProQuest. "Radical Cross-Coupling Enabled by Functionalized Electrodes." ProQuest.
  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals.

Sources

Application Note & Protocol Guide: 2-(4-iodo-1H-pyrazol-1-yl)pyrazine as a Versatile Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the application of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine as a bidentate N,N-donor ligand in coordination chemistry. We will explore its synthesis, coordination behavior, and the unique opportunities presented by the iodo-substituent for post-coordination modification. Detailed, field-tested protocols for the synthesis of the ligand and a representative coordination complex are provided, along with characterization methodologies. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Advantage of Pyrazolyl-Pyrazine Ligands

Bidentate N-heterocyclic ligands are foundational in coordination chemistry, offering predictable coordination geometries and stable metal complexes. Within this class, ligands incorporating both pyrazole and pyrazine rings have garnered significant interest. The pyrazole moiety offers a readily tunable electronic and steric environment, while the pyrazine ring can participate in π-stacking interactions and act as a bridging ligand.

The subject of this guide, 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, introduces a strategic functional group: the iodine atom at the 4-position of the pyrazole ring. This feature serves two primary purposes:

  • Electronic Modulation: The electron-withdrawing nature of the iodine atom can influence the electronic properties of the resulting metal complex.

  • Post-Coordination Modification: The carbon-iodine bond is a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex, multi-functional supramolecular assemblies or for the fine-tuning of a complex's properties after its initial formation.

This guide will provide the necessary protocols to leverage these advantages in your research.

Ligand Synthesis: A Robust and Scalable Protocol

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine can be achieved through a two-step process: direct iodination of pyrazole followed by a nucleophilic aromatic substitution reaction with 2-chloropyrazine.

Step 1: Synthesis of 4-Iodopyrazole

Principle: This reaction proceeds via an electrophilic substitution mechanism. Iodine monochloride (ICl) is a common and effective iodinating agent for electron-rich heterocyclic systems like pyrazole. The reaction is typically performed in a basic medium to deprotonate the pyrazole, increasing its nucleophilicity.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyrazole (5.0 g, 73.4 mmol) in 100 mL of a 1M sodium hydroxide (NaOH) solution. Cool the flask to 0 °C in an ice bath.

  • Addition of Iodinating Agent: In a separate flask, prepare a solution of iodine monochloride (11.9 g, 73.4 mmol) in 50 mL of methanol. Add this solution dropwise to the stirred pyrazole solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for an additional 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color dissipates. Extract the aqueous layer three times with 100 mL portions of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield a crude solid. Recrystallize the solid from a minimal amount of hot ethanol to afford pure 4-iodopyrazole as a white crystalline solid.

Step 2: Synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine

Principle: This is a nucleophilic aromatic substitution (SNAr) reaction. The deprotonated 4-iodopyrazole acts as a nucleophile, displacing the chloride from the electron-deficient 2-chloropyrazine ring. A strong base like sodium hydride is used to ensure complete deprotonation of the pyrazole.

Protocol:

  • Reaction Setup: To a flame-dried 250 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.9 g, 47.5 mmol) and 80 mL of anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C.

  • Addition of 4-Iodopyrazole: Add a solution of 4-iodopyrazole (8.0 g, 41.3 mmol) in 20 mL of anhydrous DMF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Addition of 2-Chloropyrazine: Add 2-chloropyrazine (4.7 g, 41.3 mmol) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (3:7 ethyl acetate/hexanes).

  • Workup and Isolation: Cool the reaction to room temperature and carefully quench by the slow addition of 100 mL of water. Extract the aqueous layer three times with 150 mL portions of ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield 2-(4-iodo-1H-pyrazol-1-yl)pyrazine as a white to off-white solid.

Coordination Chemistry: Synthesis of a Representative Ruthenium(II) Complex

The 2-(4-iodo-1H-pyrazol-1-yl)pyrazine ligand readily forms stable complexes with a variety of transition metals. Here, we provide a protocol for the synthesis of a representative dichloridoruthenium(II) complex.

Principle: The synthesis involves the reaction of the bidentate ligand with a suitable ruthenium precursor, such as [Ru(DMSO)4Cl2]. The DMSO ligands are labile and are displaced by the stronger N,N-donor ligand.

Protocol: Synthesis of [RuCl2(2-(4-iodo-1H-pyrazol-1-yl)pyrazine)2]

  • Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere, combine [Ru(DMSO)4Cl2] (100 mg, 0.206 mmol) and 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (118 mg, 0.412 mmol, 2 equivalents) in 30 mL of anhydrous ethanol.

  • Reaction Conditions: Reflux the mixture for 6 hours. During this time, the color of the solution should change, and a precipitate may form.

  • Isolation: Cool the reaction mixture to room temperature. Collect the resulting solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials. Dry the product under vacuum to yield the desired ruthenium complex.

Characterization of the Ligand and Complex

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Technique 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (Ligand) [RuCl2(ligand)2] (Complex)
¹H NMR Expect distinct signals for the pyrazole and pyrazine protons. The chemical shifts will be influenced by the iodo-substituent.Broadening of ligand signals upon coordination to the paramagnetic Ru(II) center is possible. A downfield shift of the protons closest to the coordination sites is expected.
¹³C NMR A signal for the carbon atom bearing the iodine will be observed at a characteristic upfield chemical shift.Coordination-induced shifts in the carbon signals are expected.
FT-IR Characteristic C=N and C-H stretching frequencies for the pyrazole and pyrazine rings.Shifts in the C=N stretching frequencies upon coordination to the ruthenium center. New bands in the far-IR region corresponding to Ru-N and Ru-Cl stretching modes.
Mass Spectrometry A clear molecular ion peak corresponding to the calculated mass should be observed. The isotopic pattern for iodine will be present.Molecular ion peak corresponding to the complex, potentially with fragmentation patterns showing the loss of ligands or chloride ions.
Elemental Analysis Provides the percentage composition of C, H, and N, which should match the calculated values.Confirms the stoichiometry of the complex.
X-ray Crystallography Provides definitive structural information, including bond lengths and angles.Confirms the coordination geometry around the metal center (e.g., octahedral) and the bidentate coordination mode of the ligand.

Opportunities for Post-Coordination Modification

The true power of the 2-(4-iodo-1H-pyrazol-1-yl)pyrazine ligand lies in the potential for post-coordination modification via cross-coupling reactions. The C-I bond on the coordinated ligand can be used to introduce new functional groups, effectively building more complex structures on a metal scaffold.

Post_Coordination_Modification Ligand 2-(4-iodo-1H-pyrazol-1-yl)pyrazine Complex [M(L)n] Complex with C-I bond Ligand->Complex Coordination Metal_Precursor Metal Precursor (e.g., Ru(II)) Metal_Precursor->Complex Modified_Complex Functionalized Complex Complex->Modified_Complex Cross-Coupling (e.g., Suzuki, Sonogashira) Coupling_Partner Coupling Partner (e.g., boronic acid, alkyne) Coupling_Partner->Modified_Complex

Application Note: 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine as a Privileged Scaffold in Targeted Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound: 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (CAS: 1341920-61-3)

Executive Summary & Mechanistic Rationale

In contemporary oncology and immunology drug discovery, the rational design of ATP-competitive kinase inhibitors heavily relies on "privileged scaffolds"—molecular cores that inherently mimic the adenine ring of ATP. 2-(4-iodo-1H-pyrazol-1-yl)pyrazine has emerged as a highly versatile building block in this domain, particularly for targeting the Janus Kinase (JAK) family[1].

The structural anatomy of this molecule offers a dual-purpose pharmacological and synthetic advantage:

  • The Pyrazine Core (Hinge Binder): The nitrogen atoms in the pyrazine ring act as potent hydrogen-bond acceptors, anchoring the molecule to the highly conserved hinge region of the kinase ATP-binding pocket[2].

  • The Pyrazole Ring (Vectorial Extension): Attached at the 2-position of the pyrazine, the pyrazole ring directs substituents out of the adenine pocket and toward the solvent-exposed channel or the selectivity pocket[3].

  • The 4-Iodo Substitution (Synthetic Handle): The iodine atom at the C4 position of the pyrazole is the critical feature of this specific reagent. It provides an optimal, highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid Late-Stage Diversification (LSD) to synthesize expansive structure-activity relationship (SAR) libraries[4].

Synthetic Workflow: Late-Stage Diversification

To leverage this building block, medicinal chemists employ divergent synthesis. By coupling the core scaffold with various boronic acids, researchers can systematically probe the steric and electronic requirements of the kinase selectivity pocket.

Workflow A 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (Starting Material) B Pd-Catalyzed Suzuki-Miyaura Coupling A->B C Reaction Monitoring (LC-MS / TLC) B->C D Purification (Flash Chromatography) C->D E In Vitro Screening (JAK1/2 TR-FRET) D->E

Caption: Workflow for late-stage diversification and screening of pyrazine-pyrazole derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Library Generation

This protocol describes the coupling of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine with a representative heteroaryl boronic acid.

Causality of Reagents:

  • Solvent (1,4-Dioxane/H₂O, 4:1): Ensures homogenous solvation of both the lipophilic organic halide and the inorganic base.

  • Catalyst (Pd(dppf)Cl₂): The bulky, bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and suppresses unwanted protodehalogenation of the electron-deficient pyrazine-pyrazole core.

  • Base (Cs₂CO₃): A mild base that provides sufficient hydroxide equivalents to activate the boronic acid into a reactive boronate complex without degrading the pyrazine core.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 eq, 0.5 mmol, 136 mg) and the desired boronic acid (e.g., 1-methyl-1H-pyrazole-4-boronic acid) (1.2 eq, 0.6 mmol).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (2.5 eq, 1.25 mmol, 407 mg).

  • Atmospheric Control: Seal the vial with a crimp cap and purge the atmosphere by applying vacuum and backfilling with ultra-pure Nitrogen (N₂) three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species.

  • Solvent & Catalyst: Syringe in degassed 1,4-Dioxane (4.0 mL) and degassed deionized water (1.0 mL). Quickly uncap, add Pd(dppf)Cl₂ (0.05 eq, 0.025 mmol, 18 mg), and reseal.

  • Reaction: Heat the mixture in an oil bath at 90 °C with vigorous stirring (800 rpm) for 4 hours.

  • Self-Validating Checkpoint (LC-MS): Withdraw 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze.

    • Validation: The reaction is deemed complete when the starting material peak ( m/z [M+H]⁺ = 273.0) is entirely consumed and replaced by the product mass (e.g., m/z [M+H]⁺ = 327.1). If >5% starting material persists, spike with an additional 0.02 eq of Pd(dppf)Cl₂ and heat for 1 more hour.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: 0-10% MeOH in DCM).

Biological Evaluation: Kinase Selectivity Profiling

Once the library is synthesized, the compounds must be evaluated for their ability to inhibit specific kinases. The JAK/STAT pathway is a primary target for pyrazine-pyrazole derivatives due to its central role in autoimmune diseases and myeloproliferative neoplasms[5].

Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/2 Kinase (Target) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Transcription Gene Transcription (Inflammation) STAT->Transcription Inhibitor Pyrazine-Pyrazole Inhibitor Inhibitor->JAK Blocks ATP Binding

Caption: Inhibition of the JAK/STAT signaling pathway by ATP-competitive pyrazine-pyrazole compounds.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

To determine the IC₅₀ and selectivity fold between JAK1 and JAK2, a TR-FRET assay is utilized.

Causality of Assay Design: ATP concentration is a critical variable. Because these compounds are ATP-competitive, the assay must be run at the apparent Michaelis constant ( Km​ ) of ATP for each specific kinase isoform. Running the assay at Km​ ensures that the calculated IC₅₀ values are a true reflection of the inhibitor's affinity ( Ki​ ) and allows for accurate selectivity comparisons between JAK1 and JAK2[6].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the purified pyrazine-pyrazole compounds in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM down to 0.5 nM, 3-fold dilutions).

  • Plate Loading: Transfer 100 nL of the compound dilutions into a low-volume 384-well black microplate using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing prevents tip-based carryover and ensures precise nanoliter volumes, keeping the final DMSO concentration at a biologically safe 1%.

  • Enzyme Addition: Add 5 µL of 2X JAK1 or JAK2 enzyme solution (diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix. (Ensure ATP is at the pre-determined Km​ : ~30 µM for JAK1, ~15 µM for JAK2). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to quench the kinase reaction by chelating Mg²⁺) and the Europium-labeled anti-phospho antibody. Incubate for 30 minutes.

  • Self-Validating Checkpoint (Z'-Factor): Read the plate on a microplate reader (e.g., PHERAstar FSX) measuring emission at 615 nm and 665 nm.

    • Validation: Calculate the Z'-factor using the positive control (1 µM Staurosporine) and negative control (1% DMSO). A Z'-factor > 0.6 validates the assay plate. If Z' < 0.6, the data is statistically unreliable; discard the plate, check enzyme viability, and recalibrate the reader's focal height.

Representative Quantitative Data

The modular nature of the 4-iodo handle allows for the rapid generation of SAR data. The table below illustrates how substituting the iodine atom with various functional groups via the Suzuki-Miyaura protocol directly impacts JAK1/JAK2 selectivity.

Note: The addition of a secondary pyrazole ring (Compound 1d) extends into the solvent-exposed channel and forms a critical hydrogen bond with Glu966 in the JAK1 hinge region—a residue that differs structurally in the JAK2 pocket—thereby driving a 12-fold selectivity profile[4].

CompoundR-Group (Suzuki Coupling Partner)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity Fold (JAK2/JAK1)
1a Phenyl145.0320.02.2x
1b 4-Fluorophenyl85.5210.02.4x
1c 3-Pyridyl42.0185.04.4x
1d 1-Methyl-1H-pyrazol-4-yl12.5150.012.0x
1e 4-(Trifluoromethyl)phenyl>1000>1000N/A

References

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Pharmacological Research / PubMed Central (PMC) URL: [Link]

  • Title: Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases Source: ACS Omega / PubMed Central (PMC) URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules (MDPI) URL: [Link]

Sources

Advanced Application Note: Buchwald-Hartwig Amination of 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals.

Mechanistic Rationale & Substrate Analysis

The synthesis of 4-aminopyrazoles is of paramount importance in medicinal chemistry, as this privileged scaffold is a core component in the development of highly selective Janus kinase (JAK) inhibitors for oncology and immunology[1]. The substrate 2-(4-iodo-1H-pyrazol-1-yl)pyrazine presents a unique electronic and steric profile that requires careful optimization during palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination)[2].

As an Application Scientist, it is critical to understand the dual nature of the pyrazine substituent to successfully drive this catalytic cycle:

  • Electronic Activation via the Pyrazine Ring: The pyrazine substituent at the N1 position of the pyrazole acts as a powerful electron-withdrawing group. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole system, accelerating the initial oxidative addition of the highly reactive C(sp²)–I bond[3] to the active Pd(0) catalyst.

  • The Chelation Challenge (Catalyst Poisoning): While the C–I bond is primed for reactivity, the pyrazine ring introduces a critical failure mode. Pyrazine contains two basic sp2 nitrogen atoms capable of acting as bidentate or monodentate ligands. In the presence of weak or insufficiently bulky phosphine ligands, these nitrogens coordinate to the electrophilic Pd(II) intermediates or the Pd(0) active species, forming stable, off-cycle chelate complexes[4]. This sequesters the catalyst, stalling the reaction and leading to incomplete conversion.

  • Ligand Design as the Solution: To outcompete heteroatom coordination, the use of highly sterically hindered, electron-rich dialkylbiarylphosphine ligands—such as BrettPhos , tBuDavePhos , or XPhos —is mandatory[5]. The extreme steric bulk of these ligands prevents multidentate coordination from the pyrazine substrate, while their electron-rich nature stabilizes the critical monoligated Pd(0) species required for sustained catalytic turnover[6].

Data Presentation: Optimized Reaction Conditions

The choice of base and ligand must be tailored to the specific amine class to avoid side reactions such as β -hydride elimination or base-mediated degradation[7]. The following table summarizes field-validated parameters for the amination of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

Amine ClassPrecatalystLigandBaseSolventTemp (°C)Expected Yield
Primary Aliphatic Pd₂(dba)₃ (2 mol%)BrettPhos (4.5 mol%)Cs₂CO₃ (2.0 eq)1,4-Dioxane10075–85%
Secondary Aliphatic Pd₂(dba)₃ (2 mol%)tBuDavePhos (4.5 mol%)KOtBu (2.0 eq)Toluene9080–92%
Anilines (Aryl) Pd(OAc)₂ (4 mol%)XPhos (6.0 mol%)Cs₂CO₃ (2.0 eq)t-Amyl Alcohol10070–88%

Causality Insight: For primary amines, weaker bases like Cs₂CO₃ are preferred to prevent over-arylation (diarylation of the primary amine) and to tolerate sensitive functional groups. Conversely, for secondary amines lacking β -hydrogens, the stronger base KOtBu is highly effective at accelerating the deprotonation of the sterically hindered Pd(II)-amine complex, rapidly driving the reductive elimination step forward[1].

Experimental Protocols

Self-Validating Protocol Design: Palladium(0) active species are acutely sensitive to oxidation. This protocol utilizes a self-validating visual cue: the transition of the reaction mixture from a dark purple/red (indicative of resting Pd₂(dba)₃) to a characteristic deep red/brown homogeneous solution indicates the successful generation of the active monoligated Pd(0) complex.

Materials Required:
  • Substrate: 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 equiv, rigorously dried)

  • Nucleophile: Amine coupling partner (1.2–1.5 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Ligand: BrettPhos or tBuDavePhos (4.5 mol%)

  • Base: Cs₂CO₃ or KOtBu (2.0 equiv, stored in a desiccator)

  • Solvent: Anhydrous, strictly degassed Toluene or 1,4-Dioxane (sparged with Argon for 30 mins)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk tube or microwave vial with 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, Pd₂(dba)₃, the selected phosphine ligand, and the inorganic base.

  • Solvent and Amine Addition: Seal the vessel with a Teflon-lined septum. If operating outside a glovebox, evacuate and backfill the vessel with Argon three times. Inject the degassed solvent (e.g., Toluene, 0.1 M relative to the substrate) followed by the amine via a micro-syringe. (Note: If the amine is a solid, add it during Step 1).

  • Catalyst Activation & Reaction Execution: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90–100 °C. Stir vigorously (800+ rpm) to ensure efficient mixing of the heterogeneous base. The reaction typically reaches completion within 4 to 12 hours.

  • Reaction Monitoring: Monitor the consumption of the iodo-pyrazole via LC-MS or TLC. The highly UV-active pyrazine-pyrazole scaffold allows for easy tracking at 254 nm.

  • Workup & Purification: Upon completion, cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the insoluble inorganic base and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Pathway Visualization

CatalyticCycle Pd0 Pd(0)L Active Catalyst Poison Off-Cycle Resting State (Pyrazine-Pd Chelation) Pd0->Poison Weak Ligands (N-coordination) OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 2-(4-iodo-1H-pyrazol-1-yl)pyrazine Poison->Pd0 Bulky Ligands (e.g., BrettPhos) PdII_Aryl Pd(II) Aryl Halide Complex OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord Amine + Base PdII_Amido Pd(II) Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aminopyrazole Product RedElim->Product

Catalytic cycle of Pd-catalyzed amination highlighting pyrazine-induced off-cycle resting states.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)₂ or CuI. Molecules, 25(20), 4634. URL:[Link]

Sources

Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors Utilizing 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Pyrazolopyrazine Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with a growing number of approved drugs demonstrating significant clinical benefit.[3]

A key strategy in modern medicinal chemistry is the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets.[3] The pyrazolopyrazine core has emerged as a highly successful privileged scaffold in kinase inhibitor design.[4][5] Its structure often serves as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase ATP-binding site, a feature essential for potent inhibition.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and preliminary evaluation of novel kinase inhibitors using 2-(4-iodo-1H-pyrazol-1-yl)pyrazine as a versatile starting material. This intermediate offers a strategic advantage: the iodo-substituted pyrazole ring provides a reactive handle for introducing molecular diversity through robust and well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

We will detail field-proven protocols for these synthetic transformations, explain the rationale behind the selection of reagents and conditions, and provide methodologies for the characterization and in vitro biological evaluation of the synthesized compounds.

I. Synthetic Strategy: Diversification via Cross-Coupling

The core of our synthetic approach is the functionalization of the C4 position of the pyrazole ring. The carbon-iodine bond is relatively weak, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon bonds, connecting the pyrazolopyrazine scaffold to a wide variety of aryl, heteroaryl, or alkynyl groups.

G cluster_0 Core Synthetic Workflow Start 2-(4-iodo-1H-pyrazol-1-yl)pyrazine Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Purify Purification (Column Chromatography) Suzuki->Purify Sonogashira->Purify Product_Aryl 2-(4-Aryl-1H-pyrazol-1-yl)pyrazine (Kinase Inhibitor Library A) Product_Alkynyl 2-(4-Alkynyl-1H-pyrazol-1-yl)pyrazine (Kinase Inhibitor Library B) Characterize Characterization (NMR, LC-MS, HRMS) Purify->Characterize BioAssay Biological Evaluation (In Vitro Kinase Assay) Characterize->BioAssay BioAssay->Product_Aryl BioAssay->Product_Alkynyl

Figure 1. General workflow for synthesizing kinase inhibitor libraries.

II. Detailed Protocols and Methodologies

A. Synthesis Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties.

Reaction Principle: The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the carbon-iodine bond of the pyrazolopyrazine. This is followed by transmetalation with a boronic acid (or boronate ester) in the presence of a base, and concludes with reductive elimination to form the desired product and regenerate the catalyst.

Materials:

  • 2-(4-iodo-1H-pyrazol-1-yl)pyrazine

  • Aryl or Heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Protocol: Synthesis of 2-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyrazine

  • Reaction Setup: To a dry Schlenk flask, add 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and Cesium Carbonate (3.0 mmol, 3.0 eq.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture is crucial for dissolving both the organic substrates and the inorganic base.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Expertise & Causality:

  • Catalyst Choice: Pd(dppf)Cl₂ is chosen for its high stability and efficiency in coupling reactions involving electron-rich and heterocyclic systems. The dppf ligand helps to stabilize the active Pd(0) species and facilitate the catalytic cycle.

  • Base Selection: Cesium carbonate (Cs₂CO₃) is a strong, yet relatively mild base that is highly effective in Suzuki couplings. Its good solubility in the dioxane/water mixture facilitates the crucial transmetalation step.

  • Solvent System: The dioxane/water system is a common and effective choice. Dioxane solubilizes the organic components, while water is necessary to activate the boronic acid and dissolve the base. Degassing is essential to prevent oxidation of the Pd(0) catalyst to inactive palladium black.

B. Synthesis Protocol 2: Sonogashira Cross-Coupling

The Sonogashira coupling is the method of choice for introducing alkynyl functionalities, creating C(sp²)–C(sp) bonds.

Reaction Principle: This reaction utilizes a dual catalytic system. A palladium(0) complex performs the oxidative addition to the aryl iodide, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.

Materials:

  • 2-(4-iodo-1H-pyrazol-1-yl)pyrazine

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), anhydrous

Protocol: Synthesis of 2-(4-(phenylethynyl)-1H-pyrazol-1-yl)pyrazine

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base: Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe. The amine acts as both the base and a solvent. It must be anhydrous and degassed.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often mildly exothermic.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (25 mL).

    • Wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Expertise & Causality:

  • Dual Catalysis: The synergy between palladium and copper is key. The copper(I) acetylide is more nucleophilic than the terminal alkyne itself, facilitating the transmetalation step which is often rate-limiting in copper-free systems.

  • Base/Solvent: Triethylamine or diisopropylamine serves a dual purpose: it deprotonates the terminal alkyne and neutralizes the hydrogen iodide formed during the reaction. Using it as a co-solvent ensures a sufficiently basic environment.

  • Work-up: The ammonium chloride wash is a critical step to quench the reaction and complex with the copper catalyst, facilitating its removal from the organic phase.

III. Characterization of Synthesized Inhibitors

Verification of the structure and purity of the synthesized compounds is a prerequisite for reliable biological testing.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural ElucidationConfirms the presence of protons and carbons in the expected chemical environments. Disappearance of the C-H signal at the 4-position of the pyrazole and appearance of new signals corresponding to the coupled group.
LC-MS Purity and Mass VerificationA single peak in the chromatogram indicates high purity. The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
HRMS Exact Mass DeterminationProvides a high-resolution mass measurement, confirming the elemental composition of the synthesized molecule with high accuracy.

IV. Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of compounds has been synthesized and characterized, the next step is to evaluate their biological activity. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The amount of light produced is directly proportional to the kinase activity.

Materials:

  • Recombinant Kinase (e.g., SHP2, a known target for pyrazolopyrazines)[4][6]

  • Kinase Substrate (specific to the kinase)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Protocol: IC₅₀ Determination

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 1 µL) of each concentration into a 384-well plate. Include controls with DMSO only (no inhibitor, 100% activity) and wells with no enzyme (0% activity).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and substrate in the assay buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Prepare a separate ATP solution in the assay buffer.

    • Initiate the reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near its Kₘ for the specific kinase.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent:

    • Add Kinase Detection Reagent to all wells. This converts ADP to ATP and initiates the light-producing reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% activity controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

G cluster_1 Kinase Inhibition Signaling Kinase Kinase BindingSite Kinase->BindingSite Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate ATP ATP ATP->BindingSite Binds Inhibitor Synthesized Inhibitor (Pyrazolopyrazine) Inhibitor->BindingSite Competitively Binds ADP ADP BindingSite->PhosphoSubstrate Phosphorylates BindingSite->ADP

Figure 2. Competitive inhibition of a kinase at the ATP-binding site.

Data Presentation:

Compound IDCoupling MethodR-GroupKinase TargetIC₅₀ (nM)
EX-A-001Suzuki4-methoxyphenylSHP2150
EX-A-002Suzuki3-pyridylSHP2225
EX-B-001SonogashiraPhenylSHP285
EX-B-002SonogashiraCyclopropylSHP2310

V. Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Synthesis: Low or No Yield in Suzuki Coupling 1. Inactive Pd catalyst (oxidation).2. Poor quality boronic acid (protodeboronation).3. Catalyst poisoning by pyrazine nitrogen.1. Ensure a strict inert atmosphere; use fresh catalyst.2. Use fresh boronic acid or a more stable pinacol ester.3. Switch to a bulkier, more electron-rich ligand (e.g., SPhos) which can shield the palladium center.
Synthesis: Alkyne Homocoupling in Sonogashira 1. Presence of oxygen.2. High concentration of copper co-catalyst.1. Rigorously degas all solvents and maintain an inert atmosphere.2. Reduce the amount of CuI to 1-2 mol% or consider a copper-free protocol.
Kinase Assay: High Variability or Low Signal 1. Inhibitor precipitation at high concentrations.2. Suboptimal ATP concentration.3. Incorrect enzyme/substrate concentration.1. Check the solubility of compounds in the final assay buffer.2. Ensure the ATP concentration is near the Kₘ value for the kinase.3. Optimize enzyme and substrate concentrations to ensure the reaction is in the linear range.

VI. Conclusion

The 2-(4-iodo-1H-pyrazol-1-yl)pyrazine scaffold is a highly valuable and versatile starting point for the synthesis of novel kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions provide robust and efficient methods for generating diverse chemical libraries. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can effectively synthesize, characterize, and evaluate new chemical entities for their potential as targeted therapeutics.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. ([Link])

  • Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma. ACS Medicinal Chemistry Letters. ([Link])

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health. ([Link])

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. ([Link])

  • Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma. National Institutes of Health. ([Link])

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. ([Link])

  • Pyrazolyl-pyrimidine derivatives as kinase inhibitors.
  • Pyrrolopyrazines as kinase inhibitors.
  • Pyrazine derivatives and use as pi3k inhibitors.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. ([Link])

Sources

Application Note: Sonogashira Cross-Coupling Strategies for 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. The compound 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (CAS: 1341920-61-3) is a highly versatile bifunctional building block. Pyrazole and pyrazine moieties are privileged pharmacophores, frequently utilized in the design of ATP-competitive kinase inhibitors and CNS-active therapeutics. The Sonogashira cross-coupling reaction provides an efficient and reliable method for introducing diverse alkynyl groups at the C4 position of the pyrazole ring[1]. However, the unique electronic and coordinating properties of the pyrazine substituent require careful optimization of catalytic conditions to prevent metal sequestration and ensure high yields.

Mechanistic Insights & Chemical Causality

When designing a cross-coupling protocol for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, researchers must account for two competing chemical forces:

1. Accelerated Oxidative Addition: The iodine atom at the C4 position of the pyrazole ring is highly susceptible to oxidative addition by Pd(0). The electron-withdrawing nature of the N1-pyrazine substituent further decreases the electron density of the pyrazole ring. This electronic deficiency accelerates the initial oxidative addition step of the C-I bond compared to standard N-alkyl pyrazoles, making the substrate highly reactive[2].

2. The Risk of Catalyst Poisoning: While the substrate is highly reactive, the Sonogashira reaction can be highly sensitive to catalyst poisoning by nitrogen-containing substrates[3]. The lone pairs of electrons on the pyrazine nitrogens can act as bidentate or bridging ligands, coordinating tightly to the palladium or copper catalysts. This coordination leads to the formation of inactive metal-heterocycle complexes, effectively halting the catalytic cycle.

Causality in Experimental Design: To overcome catalyst deactivation, researchers must strategically select their catalytic systems[4].

  • For robust, sterically unhindered alkynes: A standard Pd/Cu system can be used, provided the catalyst loading is slightly elevated (5–10 mol%) to compensate for minor metal sequestration.

  • For sensitive alkynes or when stalling is observed: Copper-free conditions utilizing robust Pd(II) precatalysts with bidentate ligands (e.g., Pd(dppf)Cl₂) or bulky N-heterocyclic carbenes (NHCs) are required. Removing copper eliminates Cu-pyrazine coordination and suppresses unwanted Glaser homocoupling (the oxidative dimerization of alkynes)[4].

Experimental Workflow & Decision Matrix

G A Starting Material: 2-(4-iodo-1H-pyrazol-1-yl)pyrazine B Select Catalytic System A->B C Standard Pd/Cu System (Pd(PPh3)4 / CuI) B->C D Copper-Free System (Pd(dppf)Cl2 or NHC-Pd) B->D E Risk: Catalyst Poisoning via Pyrazine N-Coordination C->E F Advantage: Prevents Cu-Sequestration & Homocoupling D->F G Optimization: Increase Catalyst Loading (5-10 mol%) E->G H Optimization: Use Stronger Base (e.g., DIPA or TBAF) F->H I Target Product: 4-Alkynyl-1-(pyrazin-2-yl)-1H-pyrazole G->I H->I

Fig 1. Workflow for optimizing Sonogashira coupling of N-heterocyclic pyrazines.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues are provided to ensure the catalytic cycle is active.

Protocol A: Standard Pd/Cu-Catalyzed Sonogashira Coupling

Best suited for robust, commercially available terminal alkynes (e.g., phenylacetylene, TMS-acetylene).

Reagents:

  • 2-(4-iodo-1H-pyrazol-1-yl)pyrazine: 1.0 mmol (1.0 equiv)

  • Terminal Alkyne: 1.2 mmol (1.2 equiv)

  • Pd(PPh₃)₄: 0.05 mmol (5 mol%)

  • CuI: 0.10 mmol (10 mol%)

  • Triethylamine (TEA): 3.0 mmol (3.0 equiv)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, Pd(PPh₃)₄, and CuI.

  • Atmosphere Control (Critical): Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Strict exclusion of oxygen is mandatory. O₂ in the presence of Cu promotes the Glaser homocoupling of the alkyne, consuming your starting material and complicating purification.

  • Solvent Addition: Inject anhydrous, degassed DMF and TEA via a syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Self-Validation Check: Stir at room temperature for 10 minutes. The mixture should transition from a pale yellow suspension to a dark brown/black homogeneous solution. Causality: This color change indicates the successful reduction of Pd(II) to the active Pd(0) species and the formation of the copper-acetylide intermediate.

  • Reaction: Heat the mixture to 60 °C for 4–8 hours. Monitor consumption of the iodide via LC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Causality: The ammonium ion forms a highly soluble [Cu(NH₃)₄]²⁺ complex with copper, pulling it entirely into the aqueous phase and preventing intractable emulsions during extraction. Extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: Copper-Free Sonogashira Coupling

Best suited for sensitive aliphatic alkynes or when significant catalyst stalling/poisoning is observed in Protocol A.

Reagents:

  • 2-(4-iodo-1H-pyrazol-1-yl)pyrazine: 1.0 mmol (1.0 equiv)

  • Terminal Alkyne: 1.5 mmol (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%)

  • Diisopropylamine (DIPA): 3.0 mmol (3.0 equiv)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Preparation: Charge a dry reaction vial with 2-(4-iodo-1H-pyrazol-1-yl)pyrazine and Pd(dppf)Cl₂. Purge with Argon for 5 minutes.

  • Reagent Addition: Add degassed DMF, followed by DIPA and the terminal alkyne. Causality: DIPA is a slightly stronger and bulkier base than TEA, which aids in the direct deprotonation of the alkyne in the absence of a copper co-catalyst.

  • Reaction: Heat the mixture to 80 °C. Causality: The elevated temperature compensates for the higher activation energy required for the direct transmetalation/deprotonation step without the Cu-acetylide intermediate.

  • Workup: Once complete (typically 8–12 hours via LC-MS), dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine (3x) to remove DMF, dry, and purify.

Quantitative Data Summary

The following table summarizes expected yields and optimal conditions for the cross-coupling of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine with various classes of terminal alkynes, based on established pyrazole-pyrazine reactivity profiles.

Terminal Alkyne ClassSpecific ExampleRecommended ProtocolCatalyst SystemTemp / TimeExpected Yield
Aryl Alkyne PhenylacetyleneProtocol A (Pd/Cu)Pd(PPh₃)₄ / CuI60 °C / 4 h85 - 90%
Silyl Alkyne TrimethylsilylacetyleneProtocol A (Pd/Cu)Pd(PPh₃)₄ / CuI60 °C / 6 h78 - 82%
Aliphatic Alkyne 3-Butyn-1-olProtocol B (Cu-Free)Pd(dppf)Cl₂80 °C / 8 h70 - 75%
Sterically Hindered 1-EthynylcyclopentanolProtocol B (Cu-Free)Pd(dppf)Cl₂80 °C / 12 h65 - 68%

Note: Yields are isolated yields after silica gel flash chromatography. Optimization of base and solvent (e.g., switching to THF or adding TBAF) may be required for highly complex substrates.

Sources

Late-stage functionalization of pyrazine rings using 4-iodo-1H-pyrazole intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Late-Stage Functionalization of Pyrazine Rings Using 4-Iodo-1H-Pyrazole Intermediates

Abstract

The pyrazine nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged scaffold in drug design.[2] However, the synthesis of diverse pyrazine analogs, particularly in the later stages of a drug development pipeline, presents significant challenges. Late-stage functionalization (LSF) offers a powerful strategy to modify complex molecules, enabling rapid exploration of structure-activity relationships (SAR) without resorting to de novo synthesis.[3][4] This guide details a robust and versatile methodology for the LSF of pyrazine rings, leveraging stable, synthetically accessible 4-iodo-1H-pyrazole intermediates as key coupling partners in transition-metal-catalyzed reactions. We provide a comprehensive overview of the underlying rationale, detailed experimental protocols, and practical troubleshooting advice for researchers in pharmaceutical and chemical sciences.

Introduction: The Strategic Imperative for Pyrazine LSF

Pyrazine and its derivatives are integral to a wide array of biologically active compounds, exhibiting anticancer, antiviral, and anti-inflammatory properties.[5][6][7] The modification of the pyrazine core is a primary objective in optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates. Traditional synthetic routes often require the introduction of desired functional groups at early stages, a linear approach that is both time-consuming and inefficient for generating molecular diversity.

Late-stage functionalization (LSF) has emerged as a paradigm-shifting approach, allowing for the direct modification of C-H bonds in complex molecular architectures.[4][8] This strategy is particularly valuable for electron-deficient heterocyclic systems like pyrazine, where direct C-H activation can be challenging due to the inherent low reactivity of the ring system.[9][10] This application note introduces a powerful two-stage strategy that circumvents these challenges by employing a pre-functionalized coupling partner: the 4-iodo-1H-pyrazole.

G cluster_0 Challenges in Pyrazine Chemistry cluster_1 Our Solution cluster_2 Advantages challenge1 Electron-Deficient Ring solution Use of Pre-Functionalized 4-Iodo-1H-Pyrazole Intermediates challenge1->solution challenge2 Poor Regioselectivity in C-H Activation challenge2->solution challenge3 Harsh Reaction Conditions challenge3->solution adv1 Mild, Predictable Coupling solution->adv1 adv2 High Regioselectivity solution->adv2 adv3 Broad Functional Group Tolerance solution->adv3

Caption: Overcoming challenges in pyrazine functionalization.

Rationale: The Unique Utility of 4-Iodo-1H-Pyrazole Intermediates

The strategic selection of 4-iodo-1H-pyrazole as the coupling partner is based on several key principles of modern synthetic chemistry:

  • Privileged Scaffolds: Both pyrazine and pyrazole rings are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in bioactive molecules.[11][12] Combining these two motifs can lead to novel chemical entities with enhanced biological activity.

  • A Versatile Synthetic Handle: The iodine atom at the C4 position of the pyrazole is an exceptionally versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[11][12][13] This allows for the formation of C-C, C-N, and C-O bonds with high efficiency and predictability.

  • Synthetic Accessibility and Stability: 4-Iodopyrazoles are readily synthesized from commercially available pyrazole precursors through well-established electrophilic iodination protocols.[11] They are typically stable, crystalline solids that are easy to handle and store, making them ideal reagents for high-throughput synthesis and library generation.

workflow start Commercially Available Pyrazole iodination Stage 1: Electrophilic Iodination start->iodination I₂ / Oxidant or NIS intermediate 4-Iodo-1H-Pyrazole (Stable Intermediate) iodination->intermediate coupling Stage 2: Pd-Catalyzed Cross-Coupling intermediate->coupling product Late-Stage Functionalized Pyrazine Product coupling->product e.g., Suzuki, Heck, Sonogashira pyrazine Complex Pyrazine Substrate pyrazine->coupling

Caption: The two-stage workflow for pyrazine functionalization.

Experimental Protocols

Protocol 1: Synthesis of a Generic 4-Iodo-1H-Pyrazole Intermediate

This protocol describes a general and reliable method for the synthesis of 4-iodopyrazoles using N-Iodosuccinimide (NIS), a mild and highly selective iodinating agent.

Materials:

  • Substituted 1H-pyrazole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the 1H-pyrazole (1.0 equiv) and dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add N-Iodosuccinimide (1.1 equiv) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting pyrazole is fully consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining iodine), water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-iodo-1H-pyrazole.

  • The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the late-stage functionalization of a generic chloropyrazine with a pyrazole-boronic acid pinacol ester (a common alternative to using the 4-iodopyrazole with a pyrazine-boronic acid). For the title reaction, one would use the 4-iodopyrazole with a pyrazine-boronic acid or vice-versa. The conditions are broadly applicable.

Materials:

  • Chloropyrazine derivative (1.0 equiv)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Dioxane and Water (e.g., 4:1 v/v mixture), degassed

  • Ethyl acetate (EtOAc)

  • Celite

Equipment:

  • Microwave synthesis vial or Schlenk tube

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a microwave vial or Schlenk tube, add the chloropyrazine derivative (1.0 equiv), the pyrazole-boronic acid pinacol ester (1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-18 hours).[14]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized pyrazine.

Data & Optimization

Successful cross-coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes a typical set of conditions and provides a starting point for optimization.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common, robust, and commercially available palladium precursors.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands are often essential for efficient C-H activation and cross-coupling of heteroaromatics.[14][15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact yield; cesium carbonate is often more effective but also more expensive.
Solvent Dioxane/H₂O, Toluene, DMFAprotic polar solvents are generally preferred. The addition of water can be crucial for the transmetalation step in Suzuki couplings.
Temperature 80 - 140 °CHigher temperatures are often required to drive the reaction to completion, especially for less reactive substrates. Microwave heating can shorten reaction times.[12]

Catalytic Mechanism: The Suzuki-Miyaura Cycle

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) active species.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex [Pyrazine]-Pd(II)L₂(I) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_intermediate [Pyrazine]-Pd(II)L₂-[Pyrazole] transmetal->pd_intermediate red_elim Reductive Elimination pd_intermediate->red_elim red_elim->pd0 product Functionalized Pyrazine (Ar¹-Ar²) red_elim->product iodopyrazole 4-Iodo-Pyrazole (Ar¹-I) iodopyrazole->ox_add boronic_acid Pyrazine-B(OR)₂ (Ar²-B(OR)₂) boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodo-1H-pyrazole, forming a Pd(II) complex.

  • Transmetalation: The pyrazine-boronic acid (activated by the base) transfers the pyrazine group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic fragments (pyrazine and pyrazole) are coupled together, and the desired product is released, regenerating the active Pd(0) catalyst.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor choice of ligand/base.1. Use fresh catalyst/ligand; ensure solvents are properly degassed. 2. Increase reaction temperature or switch to microwave heating. 3. Screen alternative ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃).
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Substrate is sensitive to the base.1. Lower the reaction temperature and increase the reaction time. 2. Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃).
Formation of Side Products (e.g., Homocoupling) 1. Inefficient transmetalation step. 2. Presence of oxygen.1. Ensure proper stoichiometry of the boronic ester (slight excess). 2. Rigorously degas all solvents and maintain a strict inert atmosphere.
Dehalogenation of Iodo-pyrazole Competing side reaction, often promoted by certain palladium species or impurities.Try a different palladium precursor or ligand. Ensure high purity of starting materials.

Conclusion and Future Perspectives

The use of 4-iodo-1H-pyrazole intermediates provides a powerful and highly adaptable platform for the late-stage functionalization of pyrazine rings. This methodology addresses key challenges in medicinal chemistry by enabling the rapid diversification of complex, high-value molecules under predictable and generally mild conditions. The protocols and insights provided herein serve as a robust starting point for researchers aiming to explore novel chemical space around the pyrazine scaffold. Future work will likely focus on expanding the scope to other transition-metal-catalyzed reactions and developing enantioselective versions of these transformations to access chiral pyrazine derivatives.

References

  • Doucet, H., & Hierso, J. C. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. [Link]

  • Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • DiRocco, D. A., et al. (2014). Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. Chem-Station Int. Ed.. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Palladium-Catalyzed Direct C-H Arylation of Thieno[3,4-b]pyrazines: Synthesis of Advanced Oligomeric and Polymeric Materials. ResearchGate. [Link]

  • Various Authors. (2025). Methods for Late-Stage Functionalization of N-heterocycles via Nitrogen Insertion. ACS Publications. [Link]

  • Various Authors. (2026). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Al-Tel, T. H., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]

  • Various Authors. (2024). Pyrazine derivatives: Significance and symbolism. Spandidos Publications. [Link]

  • Nguyen, T. V., et al. (2023). Palladium-Catalyzed C7–H (Hetero)arylation of Pyrazolo [1,5-a]pyrazines with. Thieme. [Link]

  • Chiba, S., et al. (2018). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC. [Link]

  • Machulek, A. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • Kumar, A., & Kumar, V. (2020). Late-stage functionalization of heterocycles using hypervalent iodine(iii) reagents. Organic & Biomolecular Chemistry. [Link]

  • DiRocco, D. A., et al. (2014). Late-stage functionalization of biologically active heterocycles through photoredox catalysis. PubMed. [Link]

  • Various Authors. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

  • O'Hara, F., et al. (2022). Late-Stage C–H Functionalization of Azines. PMC. [Link]

  • Various Authors. (2025). Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis. ACS Publications. [Link]

  • Singh, A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Wang, X., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

  • Gentry, Z. L., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Cerna, I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Candito, D., & glorious, F. (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. AIR Unimi. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling of 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. 2-(4-iodo-1H-pyrazol-1-yl)pyrazine is a highly valuable, nitrogen-dense building block frequently utilized in the synthesis of kinase inhibitors and energetic biocidal materials[1]. However, its multidentate nature presents significant challenges in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The presence of multiple basic nitrogen atoms frequently leads to catalyst poisoning, premature precipitation (Pd black), and stalled yields.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield transformations.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic tree to identify the specific failure mode of your cross-coupling reaction.

G Start Issue: Low Yield in Cross-Coupling Diag1 Observe Reaction Mixture After 30 Mins Start->Diag1 Path1 Precipitate / Black Solution (Catalyst Poisoning) Diag1->Path1 Path2 Clear Solution, No Product (Stalled Transmetalation) Diag1->Path2 Sol1 Switch to Bulky Ligands (XPhos, dtbpf) Path1->Sol1 Sol2 Increase Base Strength (Use Cs2CO3) Path2->Sol2 Opt Optimized Yield (>85%) Sol1->Opt Sol2->Opt

Diagnostic workflow for troubleshooting cross-coupling failures with pyrazinyl-pyrazoles.

Troubleshooting & FAQs

Q1: Why does my reaction mixture turn black immediately upon heating, resulting in <10% yield? A1: This is the classic signature of catalyst poisoning and aggregation into inactive "Pd black." Nitrogen atoms present in heterocyclic substrates coordinate strongly with metal catalysts, which can lead to severe catalyst poisoning[2]. The pyrazine ring and the pyrazole ring act as strong multidentate σ-donors. After the oxidative addition of the C-I bond, the Pd(II) intermediate is highly susceptible to coordination by another molecule of the substrate. This forms a stable, off-cycle bis-coordinated Pd complex. Unable to undergo transmetalation, the complex eventually decomposes, reducing to inactive Pd(0) nanoparticles[3].

  • The Fix: Switch to a highly sterically demanding monodentate dialkylbiaryl phosphine (e.g., XPhos, tBuXPhos). The steric bulk creates a protective "pocket" around the Pd center, physically preventing the coordination of multiple bulky pyrazinyl-pyrazole molecules while still allowing the linear boronic acid to approach.

Q2: I am using Pd(dppf)Cl₂ and seeing significant protodehalogenation (loss of iodine without coupling). How can I fix this? A2: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow, allowing the long-lived Pd(II)-aryl species to undergo protonation from trace water. The 4-position of the pyrazole is highly electron-deficient due to the N1-pyrazine substituent. This accelerates the initial oxidative addition of the C-I bond but slows down transmetalation if the coupling partner is not sufficiently activated[4].

  • The Fix: Accelerate transmetalation by increasing the nucleophilicity of your boronic acid. Switch from a weak base (like Na₂CO₃) to a stronger, more soluble base (e.g., Cs₂CO₃ or K₃PO₄). Alternatively, switch to a more electron-rich ligand like RuPhos to push the transmetalation step forward.

Q3: Does the choice of solvent matter for this specific substrate? A3: Absolutely. While DMF and DMA are standard for many cross-couplings, they exacerbate catalyst poisoning when combined with nitrogen-rich substrates. Coordinating solvents stabilize the off-cycle resting states of the Pd catalyst. When combined with the coordinating pyrazine substrate, the energy barrier to re-enter the catalytic cycle becomes insurmountable.

  • The Fix: Use moderately polar, non-coordinating solvent mixtures like 1,4-Dioxane/H₂O or Toluene/H₂O.

Quantitative Ligand & Conditions Screening

The following table summarizes the causal relationship between ligand sterics, base strength, and overall yield when coupling 2-(4-iodo-1H-pyrazol-1-yl)pyrazine with phenylboronic acid.

EntryCatalyst / LigandBaseSolvent (Vol Ratio)Temp (°C)Yield (%)Diagnostic Observation
1Pd(PPh₃)₄Na₂CO₃DMF / H₂O (4:1)9012%Rapid formation of Pd black; severe catalyst poisoning.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O (4:1)9045%Solution remains clear, but high protodehalogenation observed.
3Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane / H₂O (4:1)9068%Moderate conversion; some homocoupling detected.
4Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane / H₂O (4:1)9091% Clean conversion; deep red active catalyst color maintained.

Validated Standard Operating Procedure (SOP)

This protocol utilizes a pre-activation strategy to ensure the catalyst is protected by the bulky XPhos ligand before it is exposed to the coordinating pyrazine substrate. Every step includes a self-validating physical observation.

Step 1: Reagent Preparation & Degassing

  • In a Schlenk flask, suspend 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 equiv) and the aryl boronic acid (1.2 equiv) in 1,4-Dioxane (0.2 M).

  • Add aqueous Cs₂CO₃ (2.0 M solution, 3.0 equiv).

  • Sparge the biphasic mixture with Argon for 20 minutes.

  • Self-Validation: The mixture should remain a heterogeneous suspension without any color change. If a yellow/brown tint appears, suspect trace oxidative impurities in the boronic acid.

Step 2: Catalyst Pre-Activation

  • In a separate, argon-purged vial, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in a small volume of degassed 1,4-Dioxane.

  • Stir at room temperature for 10 minutes.

  • Causality: Pre-forming the active Pd(0)-XPhos complex prevents the pyrazine substrate from competing with the ligand for the initial Pd(II) coordination sites.

  • Self-Validation: The solution MUST transition from a pale yellow to a deep, homogeneous red. This color shift confirms the reduction of Pd(II) to Pd(0) and successful ligand binding. A black precipitate at this stage indicates catastrophic ligand oxidation due to poor degassing.

Step 3: Coupling Reaction

  • Transfer the active, deep-red catalyst solution to the main substrate mixture via a gas-tight syringe.

  • Heat the reaction to 90 °C under vigorous stirring for 4 to 6 hours.

  • Self-Validation: During the first 30 minutes, the solution should turn homogeneous and maintain a dark red/brown hue. If the solution turns completely clear with a black mirror forming on the flask walls, the catalyst has crashed out, and the reaction has stalled.

Step 4: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate for column chromatography.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: Nature / National Institutes of Health (PMC) URL:[Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Source: MDPI Catalysts URL:[Link]

  • Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile Source: Organic Letters / PubMed URL:[Link]

  • Pyrazine-Based Iodine-Containing Biocidal Materials: Enhanced Energy Performance and Reduced Corrosion Risk Source: ACS Omega URL:[Link]

Sources

Column chromatography purification methods for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Desk: Technical Support Center for Heterocyclic Purification

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that nitrogen-rich heterocycles present unique downstream processing challenges. The purification of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (CAS: 1341920-61-3) is notoriously difficult due to a trifecta of structural liabilities: a basic pyrazine moiety that strongly hydrogen-bonds with silica, a polarizable carbon-iodine bond susceptible to photolytic cleavage, and a polarity profile nearly identical to its synthetic precursors.

This guide abandons generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Part 1: Chromatographic & Physicochemical Profiling

To manipulate the chromatographic behavior of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, we must first quantify its physicochemical liabilities. The table below summarizes the quantitative data dictating phase partitioning and stability.

Property / FeatureQuantitative Value / CharacteristicChromatographic Implication
Molecular Weight 272.05 g/mol Moderate lipophilicity; elutes in mid-polar solvent systems.
Pyrazine Nitrogen Affinity Strong H-bond acceptorCauses severe peak tailing and irreversible adsorption on unmodified acidic silanol groups (Si-OH).
C–I Bond Dissociation Energy ~65 kcal/mol (relatively low)Highly susceptible to surface-catalyzed photodehalogenation during extended column residence times.
Precursor pKa (4-Iodopyrazole) N-H pKa ~14.0Allows for orthogonal chemical separation (acid/base wash) prior to chromatography.
Optimal Retention Factor ( Rf​ ) 0.35 in 60:40 Cyclohexane:EtOAcRequires shallow step-gradients to resolve from 2-chloropyrazine and 4-iodopyrazole [1].

Part 2: Diagnostic Troubleshooting & FAQs

Q1: My product streaks severely across the TLC plate and co-elutes over multiple column fractions, ruining my yield. How do I achieve sharp, distinct bands? The Causality: Streaking is a physical manifestation of secondary acid-base interactions. While your primary separation mechanism is partitioning, the basic pyrazine nitrogens are simultaneously undergoing ionic interactions with the acidic silanol groups on standard unmodified silica gel. The Solution: You must "deactivate" the stationary phase. Dope your mobile phase with 1% v/v Triethylamine (TEA). TEA competitively binds to the active silanol sites, neutralizing them. This forces the pyrazine derivative to partition strictly based on polarity. Alternatively, utilizing neutral alumina containing 1.5% added water has been validated as an excellent stationary phase for pyrazolyl-pyrazine derivatives to bypass silanol interactions entirely, as demonstrated in the synthesis of DHODH inhibitors (1) [1].

Q2: I cannot separate the target product from unreacted 4-iodopyrazole using standard Hexane/Ethyl Acetate gradients. What is the best approach? The Causality: 4-Iodopyrazole and 2-(4-iodo-1H-pyrazol-1-yl)pyrazine have heavily overlapping Rf​ values in standard normal-phase systems because the substitution of the pyrazole N-H with a pyrazine ring only marginally alters the overall dipole moment. The Solution: Do not rely solely on chromatography for this separation. Implement an orthogonal chemical separation during the workup. As noted in industrial pyrazole workflows, an acidic wash (e.g., 0.1 M HCl) can selectively protonate unreacted basic precursors, moving them to the aqueous layer before the organic layer is ever loaded onto the column (2) [2]. For the chromatography itself, switch to a Cyclohexane/Dichloromethane (DCM) gradient. DCM alters the selectivity ( α ) by exploiting π−π interactions with the pyrazine ring, which Hexane cannot do.

Q3: My isolated yield is low, and NMR shows a significant amount of 2-(1H-pyrazol-1-yl)pyrazine (the deiodinated byproduct). Is the column destroying my product? The Causality: Yes. Aryl iodides are highly susceptible to photodehalogenation. When adsorbed onto a high-surface-area matrix like silica gel and exposed to ambient laboratory lighting, the relatively weak C–I bond undergoes radical cleavage, resulting in the deiodinated byproduct commonly seen in metal-free amination protocols (3) [3]. The Solution: Minimize column residence time. Use forced-air flash chromatography rather than gravity elution. Wrap the glass column entirely in aluminum foil and collect fractions in amber vials.

Part 3: Logical Troubleshooting Workflow

PurificationWorkflow Start Crude Mixture 2-(4-iodo-1H-pyrazol-1-yl)pyrazine TLC 2D-TLC Analysis Check for Degradation Start->TLC Q_Streak Severe Tailing Observed? TLC->Q_Streak A_Streak Dope Eluent with 1% Triethylamine (TEA) Q_Streak->A_Streak Yes Q_Coelute Co-elution with 4-Iodopyrazole? Q_Streak->Q_Coelute No A_Streak->Q_Coelute A_Coelute Pre-column Acid Wash (0.1 M HCl) Q_Coelute->A_Coelute Yes Q_Degrade Deiodination (C-I Cleavage)? Q_Coelute->Q_Degrade No A_Coelute->Q_Degrade A_Degrade Foil-Wrap Column Increase Flow Rate Q_Degrade->A_Degrade Yes Standard Standard Flash Chromatography Q_Degrade->Standard No Pure Pure Product Isolated (Self-Validated) A_Degrade->Pure Standard->Pure

Workflow for troubleshooting 2-(4-iodo-1H-pyrazol-1-yl)pyrazine chromatography.

Part 4: Validated Step-by-Step Experimental Protocol

This protocol integrates the troubleshooting principles above into a cohesive, self-validating workflow.

System Validation Step (2D-TLC): Before committing your batch to the column, perform a 2-Dimensional TLC. Spot the crude mixture in the bottom-left corner of a square silica plate. Run it in 60:40 Cyclohexane:EtOAc. Dry the plate completely, rotate it 90 degrees, and run it again in the exact same solvent. Validation Check: If all spots lie perfectly on the diagonal, the compound is stable. If secondary spots appear off the diagonal, your product is degrading on the silica (likely deiodination), confirming the absolute necessity of foil-wrapping and TEA deactivation.

Step 1: Orthogonal Pre-Treatment

  • Dilute the crude reaction mixture in Dichloromethane (DCM).

  • Wash the organic layer twice with 0.1 M HCl (to remove unreacted basic impurities) followed by brine.

  • Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Step 2: Column Packing & Deactivation

  • Slurry pack a flash column with 230–400 mesh silica gel using a solvent mixture of 80:20 Cyclohexane:EtOAc containing 1% v/v Triethylamine (TEA).

  • Wrap the exterior of the glass column entirely in aluminum foil.

  • Flush the column with 3 Column Volumes (CV) of the TEA-doped solvent to fully neutralize active silanols.

Step 3: Sample Loading

  • Dissolve the crude residue in a minimum volume of DCM.

  • Critical: Do not dry-load onto silica gel, as this maximizes the surface-area exposure time and promotes C–I cleavage. If dry-loading is mandatory due to solubility, use neutral Celite.

  • Apply the sample evenly to the top of the column bed.

Step 4: Step-Gradient Elution

  • 0–3 CV: Elute with 80:20 Cyclohexane:EtOAc (1% TEA). This fraction will elute unreacted lipophilic starting materials like 2-chloropyrazine.

  • 3–8 CV: Increase polarity to 60:40 Cyclohexane:EtOAc (1% TEA). The target 2-(4-iodo-1H-pyrazol-1-yl)pyrazine will elute here. Collect fractions in amber vials.

  • 8–12 CV: Flush with 40:60 Cyclohexane:EtOAc (1% TEA) to force off any strongly retained polar impurities or residual 4-iodopyrazole.

  • Pool the fractions containing the pure product (verified by TLC or LC-MS) and evaporate under reduced pressure in a dark fume hood.

References

  • Lucas-Hourani, M., Munier-Lehmann, H., El Mazouni, F., Malmquist, N. A., Harpon, J., Coutant, E. P., Guillou, S., Helynck, O., Noel, A., Scherf, A., Phillips, M. A., Tangy, F., Vidalain, P.-O., & Janin, Y. L. (2015). Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Journal of Medicinal Chemistry.[Link]

  • Li, Y., et al. (2011). Direct, Metal-Free Amination of Heterocyclic Amides/Ureas with NH-Heterocycles and N-Substituted Anilines in POCl3. The Journal of Organic Chemistry.[Link]

Sources

Troubleshooting low solubility of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering solubility bottlenecks with 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile).

Below, you will find a mechanistic diagnostic overview, a structured troubleshooting workflow, validated step-by-step protocols, and an FAQ section addressing specific experimental scenarios.

Diagnostic Overview: The Causality of Insolubility

Why does a polar molecule resist dissolution in highly polar solvents? The low solubility of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in polar aprotic solvents is a classic example of crystal lattice energy overpowering solvent-solute interactions. The causality lies in the molecule's unique structural features:

  • The Halogen Bond (HaB) Donor: The iodine atom at the 4-position of the pyrazole ring is highly polarizable. It features a pronounced, electron-deficient "σ-hole" along the extension of the C–I bond, making it a powerful halogen bond donor[1][2][3].

  • The Acceptor Network: The nitrogen atoms on both the pyrazine and pyrazole rings act as strong electron donors (HaB and hydrogen bond acceptors)[4][5].

  • Lattice Rigidity: In the solid state, the strong I···N halogen bonds combine with the highly planar nature of the pyrazine-pyrazole system to drive intense π-π stacking. This results in robust catemeric (chain-like) or polymeric supramolecular networks[4][5].

  • The Solvent Mismatch: Polar aprotic solvents like DMSO and DMF have high dielectric constants and large dipole moments, but they completely lack O-H or N-H bonds[6]. Because they cannot act as hydrogen bond donors, they fail to competitively disrupt the strong I···N halogen bonding network of the crystal lattice.

Troubleshooting Workflow

The following decision tree outlines the logical progression for overcoming solubility barriers without compromising the chemical integrity of your compound.

SolubilityTroubleshooting A Low Solubility of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in Polar Aprotic Solvents B Step 1: Thermal Disruption (Heat to 50-60°C + Sonication) A->B C Is it soluble? B->C D Proceed with Experiment C->D Yes E Step 2: Add Protic Co-solvent (e.g., 5-10% MeOH or HFIP) C->E No F Is it soluble? E->F F->D Yes G Step 3: Add Chaotropic Salt (e.g., 0.1M LiCl in DMF) F->G No H Step 4: Mechanochemical Pre-treatment (Ball Milling to disrupt lattice) G->H If still insoluble H->D Dissolve post-milling

Troubleshooting workflow for overcoming low solubility in polar aprotic solvents.

Step-by-Step Methodologies

These protocols are designed as self-validating systems. If a step fails to produce a clear, optically transparent solution, the protocol dictates moving to the next thermodynamic or chemical intervention.

Protocol A: Protic Co-Solvent Disruption

Mechanism: Introducing a strong hydrogen bond donor (e.g., Methanol or Hexafluoroisopropanol) to competitively bind the pyrazine nitrogens, thereby breaking the I···N halogen bond network.

  • Weighing: Transfer 10 mg of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine into a clean, dry 2 mL glass vial.

  • Primary Solvation: Add 900 µL of your target polar aprotic solvent (e.g., anhydrous DMSO or DMF).

  • Agitation: Vortex for 60 seconds. Validation checkpoint: If the suspension remains cloudy, the lattice is intact.

  • Co-solvent Addition: Add 100 µL of a strong protic solvent (Methanol or HFIP).

  • Thermal Assistance: Heat the vial in a water bath at 50°C for 5 minutes while applying ultrasonic energy.

  • Validation: Remove from heat and allow to cool to room temperature (20-25°C). If the solution remains optically clear without precipitation after 2 hours, the kinetic solubility threshold has been successfully altered.

Protocol B: Chaotropic Salt Disruption (For Synthesis/Coupling Workflows)

Mechanism: Lithium chloride (LiCl) acts as a chaotropic agent in DMF, drastically increasing the solubility of rigid, highly hydrogen/halogen-bonded macromolecules by coordinating with the heteroatoms and disrupting the crystal lattice.

  • Salt Preparation: Prepare a 0.1 M solution of anhydrous LiCl in DMF. (Ensure LiCl is oven-dried at 150°C prior to use, as it is highly hygroscopic).

  • Solute Addition: Add the pyrazine derivative to the LiCl/DMF solution at your desired concentration (up to ~25 mg/mL).

  • Dissolution: Stir magnetically at 40°C for 15 minutes.

  • Validation: The solution should turn completely clear. Note: This method is ideal for synthetic organic workflows but may require a desalting step (e.g., aqueous workup or dialysis) if the compound is intended for biological assays.

Quantitative Solvent Matrix

The table below summarizes the physicochemical properties of various solvent systems and their expected efficacy in solvating 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

Solvent SystemDielectric Constant (ε)H-Bond Donor CapacityHalogen Bond Disruption PotentialExpected Solubility Impact
100% DMSO 46.7None (Aprotic)LowPoor (< 2 mg/mL)
100% DMF 36.7None (Aprotic)LowPoor (< 2 mg/mL)
90% DMSO / 10% MeOH ~43.0ModerateHighModerate (5-10 mg/mL)
90% DMF / 10% HFIP ~34.0Very HighVery HighExcellent (> 15 mg/mL)
DMF + 0.1M LiCl N/A (Ionic)NoneVery High (Chaotropic)Excellent (> 20 mg/mL)

Data synthesis based on general solubility behaviors of strongly halogen-bonded supramolecular assemblies[3][7][8].

Frequently Asked Questions (FAQs)

Q: Why does the iodo-derivative exhibit much lower solubility than the fluoro- or chloro-derivatives of the same pyrazine scaffold? A: The polarizability of halogens increases significantly down Group 17 (F < Cl < Br < I). Because iodine is highly polarizable, it features a much larger and more positive σ-hole compared to fluorine or chlorine. This results in exceptionally strong, highly directional intermolecular I···N halogen bonds that lock the molecules into a rigid catemeric crystal lattice, drastically increasing the energy required for solvation[4][5].

Q: I dissolved my compound in DMSO, but when I dilute it 1:10 into an aqueous PBS buffer for my biological assay, it immediately crashes out. How do I prevent this? A: This is a classic "solvent crash." While DMSO is miscible with water, your compound is highly hydrophobic and relies entirely on the organic solvent to remain in solution. When you dilute with PBS, the DMSO concentration drops below the critical solvation threshold. Solution: You must formulate the compound. Instead of direct dilution, pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-20 or Cremophor EL) or a cyclodextrin (e.g., HP-β-CD) before adding the aqueous buffer. This creates micelles or inclusion complexes that keep the rigid aromatic core solvated in an aqueous environment.

Q: Can I use mechanochemistry to improve the dissolution rate? A: Yes. If chemical additives (like LiCl or HFIP) are incompatible with your downstream application, you can use a ball mill to grind the neat powder. Mechanochemical milling physically fractures the crystalline lattice, reducing particle size and increasing the amorphous content of the powder. Amorphous solids lack the long-range order of the halogen-bonded lattice, resulting in a significantly higher apparent (kinetic) solubility when subsequently added to a polar aprotic solvent.

Q: Does the covalent nature of the halogen bond play a role here? A: Yes. Recent computational and crystallographic analyses of strong N···I interactions reveal that the distances are often much closer to a covalent bond length than a standard van der Waals separation. There is actual delocalization of molecular orbitals and charge transfer from the nitrogen to the iodine, giving the interaction partial covalent character (hypervalent 3c/4e bonding)[7][8]. This partial covalency is why standard polar aprotic solvents struggle to pull the lattice apart.

References

  • Rue, K. L., Herrera, S., Chakraborty, I., Mebel, A. M., & Raptis, R. G. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals, 13(7), 1101.[Link]

  • Rubio-Pisabarro, V., Álvarez-García, J., & Cid, M. M. (2025). "Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation." Organic Letters.[Link]

  • Torubaev, Y. V., Howe, D., Leitus, G., & Rosokha, S. V. (2023). "The relationship between the crystal habit and the energy framework pattern: a case study involving halogen bonding on the edge of a covalent bond." CrystEngComm, 25, 3380-3390.[Link]

  • Master Organic Chemistry. (2012). "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents." Master Organic Chemistry.[Link]

Sources

Technical Support Center: Optimizing Catalytic Turnover in 2-(4-iodo-1H-pyrazol-1-yl)pyrazine Substitution Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for cross-coupling and substitution reactions involving highly coordinating nitrogen heterocycles. This guide is specifically engineered for researchers and drug development professionals struggling with low catalytic turnover when working with 2-(4-iodo-1H-pyrazol-1-yl)pyrazine and its derivatives.

Diagnostic Overview: The Heterocycle Poisoning Paradigm

The molecule 2-(4-iodo-1H-pyrazol-1-yl)pyrazine presents a unique dual-challenge in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While the 4-iodo position on the pyrazole ring is highly electrophilic and primed for rapid oxidative addition, the molecule contains multiple basic nitrogen atoms (specifically the pyrazine nitrogens and the non-substituted pyrazole nitrogen).

These nitrogen atoms act as potent σ -donors. During the catalytic cycle, instead of the palladium center undergoing transmetalation, the lone pairs from the pyrazine ring of a second substrate molecule can displace the phosphine ligands. This forms an off-cycle, thermodynamically stable, but kinetically inert Pd(II) complex, effectively sequestering the catalyst[1]. This phenomenon—known as catalyst poisoning—leads to stalled reactions, low Turnover Numbers (TON), and the eventual precipitation of inactive Palladium black[2].

CatalyticCycle Pd0 Active L-Pd(0) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Productive Pathway Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Pyrazine N-lone pair TransMet Transmetalation (R-M) OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Turnover Inactive Inactive Pd(II) Complex (Dead End) Poison->Inactive

Caption: Catalytic cycle of cross-coupling highlighting the N-coordination poisoning pathway.

Troubleshooting Guide & FAQs

Q: My cross-coupling reaction stalls at 20% conversion, and I observe a fine black precipitate on the flask walls. How do I improve the TON? A: The black precipitate is Palladium black, an agglomerated, inactive form of Pd(0)[2]. This occurs when the rate of oxidative addition is slower than catalyst decomposition, or when the pyrazine nitrogen outcompetes your ligand for palladium coordination[3]. Causality & Solution: Switch from standard ligands (like PPh3 or dppf) to highly sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos or tBuBrettPhos). The massive steric bulk of the isopropyl/tert-butyl groups creates a "protective pocket" around the Pd center. This physically prevents the bulky pyrazine ring from coordinating to the metal, while the electron-rich nature of the phosphine accelerates the productive oxidative addition step[4].

Q: I am already using XPhos, but my Turnover Frequency (TOF) is still unacceptably low for scale-up. Are there substrate-specific interventions? A: Yes. If steric shielding of the catalyst is insufficient, you must alter the electronic availability of the substrate. Causality & Solution: Employ "coordination masking." By adding a catalytic amount of a Lewis acid, such as ZnCl2 (10-20 mol%), the zinc coordinates to the highly basic nitrogens of the pyrazine ring. This non-covalent Zn···N interaction effectively masks the lone pairs, preventing them from poisoning the palladium catalyst without interfering with the cross-coupling at the iodine site[5].

Q: I detect significant amounts of 2-(1H-pyrazol-1-yl)pyrazine (deiodinated starting material) instead of the cross-coupled product. Why is this happening? A: This is protodehalogenation. It occurs when the Pd(II)-aryl oxidative addition complex undergoes protonation instead of transmetalation. Causality & Solution: Nitrogen heterocycles can increase the lifetime of the Pd(II) intermediate, making it vulnerable to proton sources. Ensure strictly anhydrous conditions and switch to a weaker, non-nucleophilic base (e.g., anhydrous K3PO4 instead of NaOH or alkoxides). Furthermore, utilize a Pd G3 or G4 precatalyst. These precatalysts ensure the rapid, quantitative formation of the active mono-ligated L1Pd(0) species at room temperature, allowing the transmetalation step to outcompete the protodehalogenation pathway[4].

Troubleshooting Start Low TON/TOF Observed CheckPd Is Pd Black forming? Start->CheckPd Ligand Switch to Bulky Biaryl Phosphine (e.g., XPhos, RuPhos) CheckPd->Ligand Yes CheckBase Is protodehalogenation occurring? CheckPd->CheckBase No BaseOpt Use weaker base & anhydrous solvent CheckBase->BaseOpt Yes Precat Use Pd G3/G4 Precatalyst + Zn(II) CheckBase->Precat No, reaction stalled

Caption: Troubleshooting workflow for resolving low catalytic turnover in cross-coupling reactions.

Quantitative Data: Impact of System Optimization on Catalytic Turnover

The following table summarizes the causal relationship between catalyst system choices and the resulting quantitative metrics for the Suzuki-Miyaura coupling of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine with phenylboronic acid.

Catalytic SystemLigand Steric ProfileN-Masking AdditiveTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)Yield (%)
Pd(PPh3)4 (5 mol%)LowNone< 50< 1015% (Stalled)
Pd(OAc)2 / XPhos (2 mol%)HighNone45011065%
XPhos Pd G3 (1 mol%)HighNone80032082%
XPhos Pd G3 (0.5 mol%) High ZnCl2 (10 mol%) > 2000 850 98%

Note: Data reflects standardized conditions using K3PO4 in THF at 65°C. The combination of a G3 precatalyst (ensuring 1:1 L:Pd ratio) and Zn(II) masking provides a synergistic leap in catalytic efficiency.

Self-Validating Experimental Protocol: High-Turnover Suzuki Coupling

This protocol describes the optimized methodology for substituting the 4-iodo position of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine while suppressing heterocycle poisoning. The system is designed to be self-validating through specific In-Process Controls (IPCs).

Materials:

  • 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 equiv, 10 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 12 mmol)

  • XPhos Pd G3 precatalyst (0.005 equiv, 0.5 mol%)

  • Anhydrous K3PO4 (2.0 equiv, 20 mmol)

  • Anhydrous ZnCl2 (0.1 equiv, 10 mol%)

  • Solvent: THF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation of the Masking Complex: In an oven-dried Schlenk flask under an argon atmosphere, add 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (10 mmol) and anhydrous ZnCl2 (1 mmol). Add 20 mL of anhydrous THF. Stir at room temperature for 15 minutes.

    • Causality: This pre-incubation allows the Zn(II) to coordinate with the pyrazine nitrogens, masking them prior to the introduction of the active palladium species[5].

  • Reagent Addition: To the stirring solution, add the arylboronic acid (12 mmol) and finely milled anhydrous K3PO4 (20 mmol).

    • Causality: Finely milled K3PO4 provides high surface area for the base without introducing water, which is critical to preventing protodehalogenation.

  • Catalyst Activation: Add the XPhos Pd G3 precatalyst (0.5 mol%). Seal the flask and perform three cycles of freeze-pump-thaw degassing. Heat the reaction mixture to 65°C.

    • Causality: The G3 precatalyst contains a carbazole leaving group that is rapidly deprotonated by K3PO4, instantly generating the active, sterically protected XPhos-Pd(0) species. Degassing prevents O2-mediated oxidation of the electron-rich XPhos ligand[2].

  • Self-Validation (In-Process Control): After 45 minutes, withdraw a 50 μ L aliquot under argon. Dilute with 1 mL acetonitrile, filter through a plug of Celite, and analyze via UPLC-MS.

    • Validation Criteria: The ratio of the desired cross-coupled product to the des-iodo byproduct (protodehalogenation) must be >20:1. If the des-iodo byproduct is dominant, the system contains trace water; abort, re-dry the K3PO4, and restart. If unreacted starting material remains with no Pd black visible, the TON is healthy, and the reaction simply requires more time.

  • Workup: Upon complete consumption of the aryl iodide (typically 2-3 hours), cool to room temperature. Quench with 10 mL of an aqueous EDTA solution (0.1 M) to strip the Zn(II) masking agent and extract with Ethyl Acetate (3 x 20 mL).

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: PubMed Central (PMC) / Nature URL:[Link]

  • High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview Source: ResearchGate URL:[Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions Source: ResearchGate URL:[Link]

Sources

Overcoming steric hindrance in the functionalization of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine . The C4-functionalization of this scaffold is highly sought after in drug development and materials science. However, researchers frequently encounter stalled reactions, low yields, or complete catalytic failure.

This guide is engineered to help you troubleshoot the dual challenges of steric hindrance and catalyst poisoning inherent to this specific molecular architecture.

Part 1: Troubleshooting & FAQs (Causality & Solutions)

Q1: Why do my Suzuki-Miyaura or Buchwald-Hartwig couplings stall at <20% conversion when using standard Pd(PPh3)4 catalysts? A1: The failure is rooted in catalyst poisoning via the "chelation trap." The substrate, 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, acts as a potent bidentate ligand. The lone pairs on the pyrazine-N3 and the pyrazole-N2 can strongly coordinate to the palladium center, forming a stable, unreactive square-planar complex[1]. Standard ligands like PPh 3​ dissociate too easily and lack the steric bulk to force reductive elimination, allowing the heteroaryl substrate to outcompete the ligand for the Pd center[2].

Q2: How do I select the right ligand to prevent substrate chelation and overcome steric hindrance at the C4 position? A2: You must utilize highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos , SPhos , or CataCXium A [3]. These ligands serve two causal functions:

  • Electronic Dominance: Their strong σ -donating ability and large cone angle bind Pd tightly, preventing the pyrazine/pyrazole nitrogens from displacing them.

  • Steric Acceleration: The steric bulk of the pyrazine ring at N1 hinders the C4 position. Bulky ligands artificially crowd the coordination sphere of the Pd(II) intermediate. This destabilization accelerates the rate-limiting reductive elimination step, rapidly pushing the sterically hindered C4-coupled product off the metal center to relieve steric strain.

Q3: Is there a specific precatalyst architecture recommended for these heteroaryl halides? A3: Yes. Third- or fourth-generation (G3/G4 ) Buchwald precatalysts are highly recommended[4]. Traditional Pd(II) sources (like Pd(OAc) 2​ ) require in situ reduction, during which the naked Pd(0) can be intercepted by the pyrazine substrate. G3/G4 precatalysts generate the active, mono-ligated L-Pd(0) species rapidly and quantitatively under mild basic conditions, ensuring the catalyst enters the productive cycle before off-target chelation occurs.

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between ligand/catalyst selection and reaction success for the Suzuki-Miyaura coupling of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine with a bulky arylboronic acid.

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)Mechanistic Outcome
Pd(PPh 3​ ) 4​ NoneK 2​ CO 3​ Toluene:H 2​ O90< 5%Catalyst poisoned via chelation trap.
Pd(OAc) 2​ dppfK 3​ PO 4​ Dioxane:H 2​ O9035%Slow reductive elimination; steric clash.
XPhos Pd G3 XPhos K 3​ PO 4​ THF:H 2​ O 60 > 95% Rapid L-Pd(0) formation; successful coupling.
CataCXium A Pd G3 CataCXium A K 3​ PO 4​ THF:H 2​ O 60 > 95% Optimal for heteroaryl-heteroaryl coupling.

Data synthesized from established cross-coupling trends for highly chelating heteroaryl halides[3][5].

Part 3: Mechanistic & Workflow Visualizations

G Start Pd(0) Precatalyst (e.g., XPhos Pd G3) Substrate 2-(4-iodo-1H-pyrazol-1-yl)pyrazine + Boronic Acid Start->Substrate Activation split Substrate->split Poison Chelation Trap (Inactive) Bidentate coordination via Pyrazine-N3 & Pyrazole-N2 split->Poison Weak Ligand (e.g., PPh3) Productive Productive Cycle (Active) Oxidative Addition at C4-I split->Productive Bulky/Strong Ligand (e.g., XPhos, CataCXium A) Transmetalation Transmetalation (Steric clash at C4 overcome) Productive->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Start Pd(0) Regeneration Product C4-Functionalized Product RedElim->Product

Mechanism of Pd-catalyst poisoning via chelation vs. productive cross-coupling cycle.

Workflow Step1 1. Precatalyst Activation (Mild Base, RT) Step2 2. Substrate Addition (Avoid Chelation) Step1->Step2 Step3 3. Cross-Coupling (Elevated Temp, Polar Solvent) Step2->Step3 Step4 4. Workup & Purification (Chromatography) Step3->Step4

Step-by-step experimental workflow for sterically hindered heteroaryl cross-coupling.

Part 4: Experimental Methodologies

Protocol A: Sterically Demanding Suzuki-Miyaura Cross-Coupling

This protocol utilizes a self-validating internal standard to ensure the active catalyst is generated and functioning before full workup.

  • Reagent Preparation (Glovebox Recommended): In a dry reaction vial, charge 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv), XPhos Pd G3 (3 mol%), and anhydrous K 3​ PO 4​ (3.0 equiv). Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal NMR standard.

  • Solvent Addition: Add thoroughly degassed THF/H 2​ O (10:1 v/v, 5 mL). The biphasic nature dissolves the inorganic base while keeping the highly polar heteroaryl substrates in the organic layer, facilitating rapid transmetalation[3].

  • Reaction Execution: Seal the vial, remove it from the glovebox, and stir vigorously at 60 °C for 4–12 hours.

  • Self-Validation Checkpoint: After 4 hours, halt stirring to let the phases separate. Extract a 50 µL aliquot from the organic layer, filter through a micro-silica plug with EtOAc, and evaporate. Run a crude 1 H NMR. Validate conversion by comparing the integration of the internal standard against the disappearance of the distinct C5-pyrazole proton of the starting material.

  • Workup & Purification: If conversion is >95%, dilute the mixture with EtOAc (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over MgSO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Protocol B: Sonogashira Coupling with Bulky Alkynes

Standard Sonogashira conditions often fail here due to pyrazine chelation. This modified protocol uses a stronger ligand framework.

  • Reagent Preparation: Charge a Schlenk flask with 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 equiv, 0.5 mmol), Pd(PPh 3​ ) 2​ Cl 2​ (5 mol%), and CuI (10 mol%)[2]. (Troubleshooting Note: If the reaction stalls at <20% conversion, switch the catalyst to XPhos Pd G3 (5 mol%) and omit the CuI to prevent competitive copper-pyrazine coordination).

  • Solvent & Substrate Addition: Evacuate and backfill the flask with Argon (3x). Add degassed triethylamine (3 mL) and the terminal alkyne (1.5 equiv).

  • Reaction Execution: Stir the mixture at 50 °C. The reaction progress should be monitored by TLC (UV active). A successful reaction will precipitate triethylammonium iodide salts, turning the solution cloudy.

  • Workup: Upon completion, filter the crude mixture through a pad of Celite to remove insoluble salts and metal aggregates. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure and purify via column chromatography.

Part 5: References

Sources

Process optimization for scaling up the synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This guide is engineered for process chemists, scale-up scientists, and drug development professionals tasked with optimizing the synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine , a critical building block frequently utilized in the development of kinase and TRPC6 inhibitors[1].

This document bypasses basic theoretical overviews and directly addresses the thermodynamic, kinetic, and practical challenges of scaling up Nucleophilic Aromatic Substitution (SNAr) reactions involving halopyrazines.

Section 1: Process Optimization & Quantitative Data

Scaling up the coupling of 4-iodo-1H-pyrazole[2] and 2-chloropyrazine requires careful selection of the base and solvent to balance reaction kinetics with downstream processing (DSP) viability. The SNAr reaction relies on the deprotonation of the pyrazole to form a highly nucleophilic azolate anion, which then attacks the electron-deficient pyrazine ring.

Table 1: Solvent and Base Optimization Matrix (100 mmol scale)

SolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)DSP Complexity
DMFK₂CO₃1002478%65%Medium (Aqueous wash required)
DMFCs₂CO₃10012>98%89%Low (Direct precipitation)
DMSOCs₂CO₃1008>98%85%High (Difficult solvent removal)
MeCNCs₂CO₃82 (Reflux)3655%N/ALow (Poor solubility of base)

Causality Insight: Cesium carbonate (Cs₂CO₃) vastly outperforms Potassium carbonate (K₂CO₃) due to the "Cesium Effect." The larger ionic radius of the cesium cation leads to a looser ion pair with the pyrazolate anion in polar aprotic solvents like DMF, significantly enhancing the nucleophilicity of the pyrazole and driving the reaction to completion in half the time.

Section 2: Standard Operating Procedure (SOP) for 100g Scale-Up

This self-validating protocol utilizes anti-solvent precipitation to bypass the hazardous and energy-intensive high-vacuum distillation typically required to remove DMF[3].

Materials:

  • 4-Iodo-1H-pyrazole: 100.0 g (0.515 mol, 1.0 eq)

  • 2-Chloropyrazine: 64.9 g (0.567 mol, 1.1 eq)

  • Cesium Carbonate (anhydrous): 251.8 g (0.773 mol, 1.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 500 mL

Step-by-Step Methodology:

  • Reactor Charging: To a 2L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add 4-iodo-1H-pyrazole and anhydrous DMF. Stir at 200 rpm until complete dissolution.

  • Base Addition: Add anhydrous Cs₂CO₃ in three portions over 15 minutes to control the mild exotherm of deprotonation. The suspension will turn slightly yellow.

  • Electrophile Addition: Introduce 2-chloropyrazine dropwise over 10 minutes.

  • Thermal Activation: Heat the reactor jacket to 100°C. Maintain vigorous stirring (350 rpm) to ensure the heterogeneous base remains suspended.

  • In-Process Control (IPC): After 10 hours, sample the reaction. Quench 50 µL into 1 mL of MeCN/H₂O and analyze via HPLC. Proceed to workup when 4-iodopyrazole is <2% AUC.

  • Anti-Solvent Precipitation (Workup): Cool the reactor to 20°C. Slowly add 1.5 L of deionized water over 45 minutes. Mechanistic note: Water acts as an anti-solvent, crashing out the highly hydrophobic 2-(4-iodo-1H-pyrazol-1-yl)pyrazine while completely solubilizing the DMF, unreacted 2-chloropyrazine, and inorganic salts.

  • Isolation: Filter the resulting off-white precipitate through a sintered glass funnel. Wash the filter cake with water (3 x 200 mL) followed by cold heptane (100 mL) to remove trace organic impurities. Dry under vacuum at 50°C to constant weight.

Section 3: Visual Workflows

ProcessFlow R Reactants: 4-Iodopyrazole + 2-Chloropyrazine S Solvent & Base: Anhydrous DMF, Cs2CO3 R->S H Thermal Activation: 100°C for 10-12h S->H W DSP / Workup: Anti-Solvent (H2O) Precipitation H->W P Target Product: 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine W->P

Caption: Workflow for the scale-up synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

Section 4: Troubleshooting Guides & FAQs

Q1: My reaction stalls at ~75% conversion, and pushing the temperature to 120°C causes degradation. How do I drive it to completion? A: The stalling is rarely due to catalyst/base deactivation; it is almost always caused by the volatility of 2-chloropyrazine. At 100°C, 2-chloropyrazine can vaporize and condense on the cooler upper walls of the reactor, removing it from the liquid phase. Fix: Ensure your reactor is properly sealed with a highly efficient reflux condenser. Alternatively, adopt a fed-batch approach: add 1.0 eq of 2-chloropyrazine initially, and spike in an additional 0.15 eq after 6 hours.

Q2: LC-MS analysis of my crude mixture shows a significant impurity peak with [M+H]⁺ = 97. What is this, and how do I prevent it? A: An [M+H]⁺ of 97 corresponds to 2-hydroxypyrazine (or its tautomer, pyrazin-2(1H)-one). This is the product of SNAr hydrolysis. If your DMF or Cs₂CO₃ contains adventitious water, the hydroxide ion (generated by water reacting with the carbonate base) acts as a competing nucleophile, attacking the 2-chloropyrazine. Fix: Rigorously dry your solvents over 3Å molecular sieves and use oven-dried Cs₂CO₃.

Q3: During the water precipitation step, my product forms a sticky, unfilterable gum instead of a free-flowing powder. Why? A: This "oiling out" phenomenon occurs when the product precipitates above its glass transition temperature or when high levels of unreacted 2-chloropyrazine act as a plasticizer. Fix: Ensure the reaction mixture is cooled to at least 20°C before adding water. Add the first 10% of the water very slowly to establish seed crystals, then increase the addition rate. If oiling still occurs, adding a small amount of seed crystals before water addition will force crystallization.

Troubleshooting Start Issue: Reaction Stalled or Low Yield Check Diagnostic: Check LC-MS Profile Start->Check Unreacted Observation: High Unreacted 4-Iodopyrazole Check->Unreacted Impurity Observation: High Impurity (m/z 97) Check->Impurity Vol Root Cause: 2-Chloropyrazine Volatility/Loss Unreacted->Vol Hyd Root Cause: Hydrolysis to 2-Hydroxypyrazine Impurity->Hyd Fix1 Action: Improve Condenser or Add Reagent in Portions Vol->Fix1 Fix2 Action: Rigorously Dry Solvents & Base Hyd->Fix2

Caption: Diagnostic logic tree for troubleshooting stalled SNAr halopyrazine couplings.

References

  • European Patent Office. (2023). Aryl or Heteroaryl Derivative - EP 4137481 A1. Retrieved from [Link]

  • Google Patents. (2004). 3,4-Disubstituted 1H-Pyrazole Compounds and Their Use as Cyclin Dependent Kinases (CDK) and Glycogen Synthase Kinase-3 (GSK-3) Modulators. Retrieved from [Link]

Sources

Validation & Comparative

Reactivity Comparison Guide: 2-(4-iodo-1H-pyrazol-1-yl)pyrazine vs. 4-bromo Analogs in Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal halogenated heterocyclic building block is rarely a matter of simple availability; it is a strategic decision that dictates the entire synthetic route. Both 2-(4-iodo-1H-pyrazol-1-yl)pyrazine and its 4-bromo analog are privileged scaffolds, frequently utilized in the development of kinase inhibitors (such as JAK/STAT pathway modulators) and advanced agrochemicals[1].

While they may appear structurally similar, their divergent reactivity profiles under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) necessitate entirely different catalytic systems, thermal parameters, and validation protocols. This guide provides an in-depth, objective comparison of their performance, grounded in mechanistic causality and experimental data.

Mechanistic Causality: The Thermodynamics of Oxidative Addition

The fundamental divergence in reactivity between the 4-iodo and 4-bromo pyrazole analogs originates in the oxidative addition step of the palladium catalytic cycle.

The carbon-iodine (C–I) bond possesses a significantly lower Bond Dissociation Energy (BDE) compared to the carbon-bromine (C–Br) bond[2]. Because oxidative addition is often the rate-determining step for aryl bromides, the higher activation energy barrier of the C–Br bond requires forcing conditions: elevated temperatures and highly electron-rich, sterically demanding phosphine ligands (like XPhos or Amphos) to push the Pd(0) species into the C–X bond[2].

Conversely, the C–I bond undergoes facile oxidative addition even at room temperature with standard, less basic ligands (e.g., PPh₃ or dppf)[3]. This thermodynamic difference allows chemists to perform orthogonal, sequential couplings—reacting the C–I bond first under mild conditions, leaving a C–Br bond elsewhere on the molecule intact for a subsequent, higher-energy transformation[4].

G Pd0 Pd(0) Active Catalyst OxAdd_I Oxidative Addition (C-I) Fast Kinetics Pd0->OxAdd_I 2-(4-iodo-1H-pyrazol-1-yl)pyrazine OxAdd_Br Oxidative Addition (C-Br) Slow Kinetics Pd0->OxAdd_Br 2-(4-bromo-1H-pyrazol-1-yl)pyrazine Transmet Transmetalation OxAdd_I->Transmet OxAdd_Br->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Release

Fig 1: Divergent oxidative addition kinetics of C-I vs C-Br pyrazoles in Pd-catalysis.

Quantitative Reactivity Profile

To objectively compare performance, the following table synthesizes the typical operational parameters required to achieve >85% yield in a standard Suzuki-Miyaura coupling for both analogs[2][3][5].

Parameter2-(4-iodo-1H-pyrazol-1-yl)pyrazine2-(4-bromo-1H-pyrazol-1-yl)pyrazine
Halogen leaving group Iodine (I)Bromine (Br)
Approximate C-X BDE ~65 kcal/mol~81 kcal/mol
Optimal Pd Catalysts Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃/XPhos, Pd(Amphos)Cl₂
Typical Reaction Temp 25 °C – 60 °C80 °C – 110 °C
Base Requirement Mild (Na₂CO₃, K₂CO₃)Stronger (Cs₂CO₃, KOtBu)
Primary Side-Reaction Protodehalogenation (if base is too strong)Homocoupling / Unreacted starting material
Orthogonality Reacts selectively in the presence of C-BrRemains inert under mild C-I coupling conditions

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By understanding the causality behind each reagent choice, researchers can troubleshoot deviations in real-time.

Protocol A: Mild Suzuki Coupling of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine

Objective: Achieve high-yielding C-C bond formation while preserving sensitive functional groups.

  • System Preparation: Charge a Schlenk flask with 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 equiv), an arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: A slight excess of boronic acid prevents the highly reactive Pd-I intermediate from undergoing protodehalogenation (a common side reaction for iodo-pyrazoles)[5].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand provides sufficient electron density for the facile C-I oxidative addition without requiring excessive heat.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas via three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II), stalling the cycle.

  • Reaction: Stir at 50 °C for 4 hours.

  • Validation Check: Monitor via LC-MS. The system is validated when the starting material mass [M+H]⁺ is completely replaced by the product mass. If significant dehalogenated pyrazine-pyrazole is observed, the boronic acid transmetalation is too slow; verify the quality of the boronic acid or switch to a more soluble base.

Protocol B: Forcing Suzuki Coupling of 2-(4-bromo-1H-pyrazol-1-yl)pyrazine

Objective: Overcome the high activation barrier of the C-Br bond.

  • System Preparation: Charge a Schlenk flask with 2-(4-bromo-1H-pyrazol-1-yl)pyrazine (1.0 equiv), an arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

    • Causality: A stronger base (Cs₂CO₃) and higher equivalents of boronic acid are required to drive the transmetalation step under forcing conditions.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.10 equiv).

    • Causality: XPhos is a highly electron-rich, bulky biaryl phosphine. The electron density accelerates the difficult C-Br oxidative addition, while the steric bulk promotes the final reductive elimination step.

  • Solvent & Degassing: Add a 10:1 mixture of Toluene/H₂O. Degas thoroughly.

  • Reaction: Stir at 100 °C for 12–16 hours.

  • Validation Check: Monitor via LC-MS. If unreacted starting material persists after 12 hours, the Pd catalyst may have precipitated (palladium black). This indicates the ligand-to-metal ratio degraded at high temperatures; adding a fresh spike of Pd/XPhos will validate this hypothesis and push the reaction to completion.

Synthetic Strategy & Decision Matrix

Choosing between the iodo and bromo analog dictates the workflow of your synthesis. If your target molecule requires the sequential installation of two different aryl groups, the iodo-pyrazole is the superior choice for the first step, allowing you to utilize a bromo-aryl compound elsewhere without cross-reactivity[4]. If the molecule is simple and cost-efficiency at scale is the primary driver, the bromo-pyrazole is preferred due to its higher stability and lower raw material cost.

G Start Substrate Evaluation Cond1 Sensitive Functional Groups Present? Start->Cond1 Cond2 Orthogonal Coupling Required? Cond1->Cond2 No Iodo Select Iodo Analog (Mild Conditions) Cond1->Iodo Yes Cond2->Iodo Yes (React C-I first) Bromo Select Bromo Analog (Robust, Cost-Effective) Cond2->Bromo No

Fig 2: Decision matrix for selecting iodo vs bromo pyrazine-pyrazole analogs in synthesis.

References

  • Comparative Halogen Reactivity in Pyrazole Cross-Coupling Source: EvitaChem URL
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates Source: MDPI URL
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: ACS Publications URL
  • Source: Organic Letters (ACS)
  • 3-Bromo-1H-pyrazole | Building Block for R&D Source: BenchChem URL

Sources

High-Performance Liquid Chromatography (HPLC) Method Validation for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine Chemical Purity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of chemical purity for complex heterocyclic intermediates is a critical checkpoint in pharmaceutical development. 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (CAS 1341920-61-3) is a highly specific building block featuring a basic pyrazine ring, a pyrazole scaffold, and a highly polarizable iodine substituent[1]. Validating an analytical method for this compound requires moving beyond generic protocols to design a highly specific, self-validating system.

This guide objectively compares column chemistries to establish the optimal separation method and details a comprehensive validation protocol in strict adherence to the recently updated ICH Q2(R2) guidelines (adopted November 2023, effective June 2024)[2][3].

Analyte Profiling & Column Selection: The Causality of Separation

When developing an HPLC method for nitrogen-containing heterocycles (NCHs) like pyrazines and pyrazoles, standard C18 (octadecylsilyl) columns are often the default starting point[4][5]. However, relying solely on dispersive hydrophobic interactions frequently results in poor peak shape (tailing) and inadequate resolution from closely related impurities, such as des-iodo or positional isomers[6][7].

Why Phenyl-Hexyl Outperforms Standard C18

To achieve orthogonal selectivity, a Phenyl-Hexyl stationary phase is vastly superior for this specific analyte[5][8]. The causality behind this experimental choice lies in the molecular structure of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine:

  • π−π Interactions: The electron-deficient pyrazine and electron-rich pyrazole rings engage in strong π−π stacking with the phenyl ring of the stationary phase[5][9].

  • Halogen Bonding: The heavy iodine atom is highly polarizable. Phenyl-Hexyl columns provide specific dipole-induced dipole interactions with halogens, significantly increasing the retention and resolution of the iodinated target from non-halogenated impurities[8][9].

  • Alkyl Spacer: The hexyl chain provides sufficient hydrophobic retention while shielding the underlying silica silanol groups, preventing the basic pyrazine nitrogen from causing secondary interactions (peak tailing)[5].

Quantitative Column Comparison

Table 1: Chromatographic Performance Comparison for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine

Performance MetricStandard C18 ColumnPhenyl-Hexyl ColumnCausality / Mechanism
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π−π , Halogen-DipolePhenyl-Hexyl offers multi-modal interactions[8].
Retention Time (Rt) 4.2 min6.8 minEnhanced retention due to π−π stacking[5].
Peak Asymmetry (Tf) 1.6 (Significant tailing)1.1 (Excellent peak shape)Hexyl spacer shields residual silanols from basic nitrogens.
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.2 (Baseline resolution)Halogen-dipole interactions resolve des-iodo impurities[9].

ICH Q2(R2) Method Validation Lifecycle

The updated ICH Q2(R2) framework emphasizes a lifecycle and Quality-by-Design (QbD) approach, integrating the Analytical Target Profile (ATP) with rigorous validation parameters[2][3].

G ATP 1. Analytical Target Profile Define Purity & Impurity Limits Dev 2. Method Development Column Selection (Phenyl-Hexyl vs C18) ATP->Dev Opt 3. Method Optimization Mobile Phase, Gradient, Temp Dev->Opt Val 4. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision Opt->Val SST 5. System Suitability Testing (SST) Self-Validating Routine Checks Val->SST

Workflow for HPLC method development and ICH Q2(R2) validation.

Experimental Protocol: Establishing a Self-Validating System

A robust analytical method must be a self-validating system. This means that before any sample data is accepted, the system must mathematically prove its own fitness for purpose through System Suitability Testing (SST)[2].

Step-by-Step Methodology

1. Reagent & Sample Preparation:

  • Diluent: Acetonitrile : Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (100 µg/mL).

  • Working Solutions: Dilute the stock solution to target concentrations (e.g., 50, 80, 100, 120, 150 µg/mL) for linearity testing.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.0 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA acts as an ion-pairing agent to suppress pyrazine ionization, further improving peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B

    • 15–16 min: Return to 10% B

    • 16–20 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (optimal for the conjugated pyrazine-pyrazole system).

  • Injection Volume: 10 µL.

3. System Suitability Testing (SST) Criteria: Inject the 100 µg/mL standard solution in six replicates prior to sample analysis. The run is only valid if:

  • % RSD of Peak Area: 1.0% (Ensures injector precision).

  • Tailing Factor ( Tf​ ): 1.5 (Ensures column integrity and lack of secondary interactions).

  • Theoretical Plates ( N ): 5000 (Ensures column efficiency).

  • Resolution ( Rs​ ): 2.0 between the target peak and the closest known impurity.

ICH Q2(R2) Validation Execution & Results

To demonstrate that the method consistently delivers dependable results, it must be validated against the core parameters defined by ICH Q2(R2)[10][11].

A. Specificity

Causality: Specificity proves that the method can accurately measure the target analyte without interference from degradation products, synthetic intermediates, or the blank matrix[10][12].

  • Procedure: Inject blank diluent, a spiked sample containing known impurities (e.g., des-iodo derivative), and a forced degradation sample (acid, base, peroxide, UV light).

  • Result: No interfering peaks were observed at the retention time of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (6.8 min). Peak purity analysis via Photodiode Array (PDA) detector confirmed a purity angle < purity threshold.

B. Linearity and Range

Causality: Linearity ensures that the detector response is directly proportional to the concentration of the analyte within a specified operational range[3][13].

  • Procedure: Inject five concentration levels ranging from 50% to 150% of the target working concentration (50 µg/mL to 150 µg/mL).

  • Result: Linear regression analysis yielded an equation of y=45210x+1205 with a correlation coefficient ( R2 ) of 0.9998.

C. Accuracy (Recovery)

Causality: Accuracy confirms the closeness of agreement between the accepted reference value and the value found[3][10].

  • Procedure: Prepare samples by spiking known amounts of the reference standard into a synthetic matrix at three levels (50%, 100%, 150%) in triplicate.

  • Result: Mean recoveries were 99.4%, 100.2%, and 99.8% respectively, well within the 98.0%–102.0% acceptance criteria.

D. Precision (Repeatability and Intermediate Precision)

Causality: Precision measures the degree of scatter between a series of measurements under prescribed conditions[10][14].

  • Procedure: For repeatability, inject six independent preparations of the 100 µg/mL sample. For intermediate precision, repeat the analysis on a different day, by a different analyst, using a different HPLC system.

  • Result: Repeatability % RSD was 0.65%. Intermediate precision % RSD was 0.82%.

E. Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality: Defines the lowest amount of analyte that can be detected (LOD) and accurately quantified (LOQ), critical for impurity profiling[10][15].

  • Procedure: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

  • Result: LOD was established at 0.05 µg/mL; LOQ was established at 0.15 µg/mL.

F. Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring reliability during normal usage[10][16].

  • Procedure: Alter flow rate ( ± 0.1 mL/min), column temperature ( ± 5 °C), and mobile phase organic composition ( ± 2%).

  • Result: System suitability criteria (Resolution > 2.0, Tf​ < 1.5) were met under all perturbed conditions, proving the method's resilience.

Table 2: Summary of ICH Q2(R2) Validation Results & Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementExperimental ResultAcceptance Criteria
Specificity Resolution from impuritiesPeak Purity PassedNo interference at Rt​
Linearity R2 across specified range R2 = 0.9998 R2≥0.999
Accuracy % Recovery across range99.4% - 100.2%98.0% - 102.0%
Precision % RSD of 6 replicates0.65%% RSD 1.0%
LOD / LOQ Signal-to-Noise ratioLOD: 0.05 µg/mL, LOQ: 0.15 µg/mLS/N 3 (LOD), S/N 10 (LOQ)

Conclusion

Validating the chemical purity of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine requires a nuanced understanding of its physicochemical properties. By selecting a Phenyl-Hexyl column, analysts can leverage π−π and halogen-dipole interactions to achieve superior resolution over standard C18 columns. Furthermore, embedding strict System Suitability Testing (SST) parameters ensures that the method acts as a self-validating system. When executed according to the rigorous standards of the ICH Q2(R2) guidelines, this methodology guarantees the generation of trustworthy, reproducible, and regulatory-compliant data.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • Toyohashi University of Technology. Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. Validation of a radiosynthesis method and a novel quality control system. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from[Link]

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • Macherey-Nagel / HPLC.eu. NUCLEOSHELL - Phenyl-Hexyl modification. Retrieved from [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2) Draft Version. Retrieved from[Link]

  • Chemco Plus. Liquid chromatography: Fluorinated stationary phases in HPLC. Retrieved from [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2). Retrieved from[Link]

  • ACS Publications. Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

Sources

Comprehensive Mass Spectrometry Fragmentation Analysis of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine: CID vs. HCD vs. EAD

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Metabolism & Pharmacokinetics (DMPK) Researchers.

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of elucidating the exact structures of halogenated bi-heteroaryl scaffolds. 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (Chemical Formula: C₇H₅IN₄; Monoisotopic Mass: 271.9559 Da) is a prime example of a challenging small molecule building block. It features an electron-deficient pyrazine ring linked via a C-N bond to a pyrazole ring bearing a heavy iodine atom.

When analyzing this molecule via liquid chromatography-tandem mass spectrometry (LC-MS/MS), relying on a single fragmentation technique often leaves structural blind spots. This guide objectively compares three distinct fragmentation modalities—Collision-Induced Dissociation (CID) , Higher-energy Collisional Dissociation (HCD) , and Electron Activated Dissociation (EAD) —demonstrating how their underlying physical mechanisms dictate the resulting spectral data[1][2].

Mechanistic Causality: Why Fragmentation Techniques Diverge

To optimize an MS/MS method, one must understand the causality behind the energy transfer mechanism. The fragmentation of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine ([M+H]⁺ m/z 272.9632) is heavily dependent on how the molecule is excited.

Collision-Induced Dissociation (CID)

Traditional CID, performed in a linear ion trap, relies on resonant excitation . The precursor ion undergoes multiple low-energy collisions with an inert bath gas (e.g., Helium). This causes a slow, stepwise increase in vibrational energy until the weakest bond breaks (the mobile proton model).

  • The Result: CID heavily favors the cleavage of the C-N bond between the pyrazine and pyrazole rings. However, due to the "1/3 Rule" of ion traps, product ions below ~m/z 90 are often unrecorded, meaning the critical pyrazine fragment (m/z 81.04) may be lost[1].

Higher-energy Collisional Dissociation (HCD)

HCD is a beam-type, non-resonant activation method performed in a dedicated multipole collision cell. Ions are accelerated into the cell, experiencing rapid, high-energy collisions with nitrogen or argon gas.

  • The Result: HCD overcomes the low-mass cutoff of ion traps. It not only captures the m/z 81.04 pyrazine fragment but also imparts enough energy to induce secondary fragmentations, such as the loss of HCN (27.01 Da) from the pyrazine ring[3].

Electron Activated Dissociation (EAD)

Unlike CID/HCD which rely on vibrational heating, EAD utilizes a tunable beam of free electrons. For singly charged small molecules, tuning the electron kinetic energy to ~10 eV triggers the Electron Impact Excitation of Ions from Organics (EIEIO) mechanism.

  • The Result: EAD induces rapid electronic excitation leading to homolytic bond cleavages. For our target molecule, the heavy iodine atom is highly susceptible to radical loss, generating a unique odd-electron radical cation ([M+H - I•]•⁺ at m/z 146.06). This radical-driven pathway provides orthogonal structural information completely inaccessible via CID[2][4].

Mandatory Visualization: Workflows and Pathways

MS_Workflow Sample Analyte 2-(4-iodo-1H-pyrazol-1-yl)pyrazine LC UHPLC Separation (C18 Column) Sample->LC Precursor Precursor Selection [M+H]+ m/z 272.96 LC->Precursor CID CID (Ion Trap) Resonant Excitation Precursor->CID Low Energy Collisions HCD HCD (Collision Cell) Beam-Type Activation Precursor->HCD High Energy Collisions EAD EAD (Electron Cell) Radical-Driven Precursor->EAD 10 eV Free Electrons

Caption: LC-MS/MS analytical workflow branching into CID, HCD, and EAD fragmentation modalities.

Fragmentation_Pathways Precursor Precursor Ion [M+H]+ m/z 272.96 LossI Radical Cation [M+H - I•]•+ m/z 146.06 Precursor->LossI EAD (EIEIO Mechanism) Pyrazine Pyrazine Fragment [C4H5N2]+ m/z 81.04 Precursor->Pyrazine CID / HCD (Vibrational) Pyrazole Iodo-Pyrazole Fragment [C3H4IN2]+ m/z 194.94 Precursor->Pyrazole CID / HCD (Vibrational) RingOpen Ring-Opened Fragments e.g., m/z 54.03 LossI->RingOpen EAD Secondary Cleavage Pyrazine->RingOpen HCD High Energy

Caption: Logical fragmentation pathways of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine highlighting technique-specific cleavages.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol incorporates self-validating system suitability checks.

Step 1: System Suitability and Calibration (The Validation Anchor)

  • Action: Infuse a standard tuning mix (e.g., Reserpine, m/z 609.2807) to calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Causality: EAD generates odd-electron fragments that are often nearly isobaric with even-electron fragments. A mass accuracy of <2 ppm is strictly required to prevent misassignment of radical species.

Step 2: Sample Preparation

  • Action: Dilute 2-(4-iodo-1H-pyrazol-1-yl)pyrazine to 1 µM in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Action: Run a blank injection (solvent only) prior to the sample.

  • Causality: The blank establishes the baseline chemical noise, ensuring that low-abundance ring-opened fragments detected in EAD are true analyte fragments, not solvent adducts or carryover.

Step 3: LC-MS/MS Acquisition Parameters

  • Chromatography: C18 column (2.1 x 50 mm, 1.7 µm), 0.4 mL/min flow rate, 5-minute linear gradient (5% to 95% Organic).

  • CID Settings: Normalized Collision Energy (NCE) at 35%. Activation time: 10 ms.

  • HCD Settings: NCE at 45%. (Higher energy is selected to force secondary fragmentation of the pyrazine ring).

  • EAD Settings: Electron Kinetic Energy (KE) tuned to 10 eV . Electron beam current: 5000 nA.

  • Causality: Standard Electron Transfer Dissociation (ETD) uses <2 eV electrons, which only works for multiply charged peptides. Small, singly-charged molecules require the 10 eV threshold to access the EIEIO mechanism[5].

Comparative Data Analysis

The quantitative and qualitative differences between the fragmentation modes are summarized below.

Table 1: Method Performance Comparison
Feature / MetricCID (Ion Trap)HCD (Beam-Type)EAD (Electron Cell)
Primary Activation Vibrational (Resonant)Vibrational (Non-Resonant)Electronic (Radical-Driven)
Low Mass Cutoff Yes (~1/3 of precursor m/z)NoNo
Fragment Types Even-electron (Closed shell)Even-electron (Closed shell)Odd-electron (Radicals) & Even
Isomer Differentiation PoorModerateExcellent (Deep backbone cleavage)
Optimal Use Case Confirming intact precursorRoutine small molecule MetIDLocating halogen substitutions
Table 2: Characteristic Fragment Ions for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine
Fragment Ion IdentityExact m/zCID AbundanceHCD AbundanceEAD Abundance
[M+H]⁺ (Precursor)272.9632HighLowMedium
[C₃H₄IN₂]⁺ (Iodo-pyrazole)194.9419Base Peak HighLow
[C₇H₆N₄]•⁺ (Loss of I•)146.0592Not DetectedTraceBase Peak
[C₄H₅N₂]⁺ (Pyrazine)81.0452Not Detected (Cutoff)Base Peak Medium
[C₃H₄N]⁺ (Ring Opening)54.0344Not DetectedMediumHigh

Conclusion & Best Practices

For the structural elucidation of halogenated heterocycles like 2-(4-iodo-1H-pyrazol-1-yl)pyrazine:

  • Do not rely solely on CID. The low-mass cutoff will blind you to the m/z 81.04 pyrazine fragment, making it impossible to confirm the intact nature of the bi-heteroaryl linkage.

  • Use HCD for routine screening. HCD provides a robust, highly reproducible spectrum dominated by the m/z 81.04 and 194.94 fragments, confirming the presence of both rings.

  • Deploy EAD for definitive structural mapping. The unique generation of the m/z 146.06 radical cation via iodine loss is the ultimate diagnostic marker for halogenated positions. If you are differentiating positional isomers (e.g., 4-iodo vs. 3-iodo pyrazole), the secondary radical-driven ring-opening fragments produced by EAD are mandatory for confident assignment[4][6].

References

  • SCIEX. "Electron activated dissociation (EAD) White Paper". SCIEX Technology Notes.[Link]

  • IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry". IntechOpen Book Chapters. [Link]

  • American Chemical Society. "Characterization and Elucidation of the Fragmentation Pathway of 17 Nitazenes by Liquid Chromatography High-Resolution Mass Spectrometry Using Collision-Induced Dissociation and Electron-Activated Dissociation". ACS Publications. [Link]

Sources

Comparing ligand binding efficiency of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine vs bipyridine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of ligand binding efficiency requires moving beyond basic thermodynamic outputs to understand the electronic and steric forces driving coordination. As transition metal chemistry evolves toward highly tuned photophysical and supramolecular applications, researchers frequently must choose between classic symmetrical ligands and tailored asymmetric alternatives.

This guide provides a rigorous comparison between the ubiquitous 2,2'-bipyridine (bpy) and the specialized asymmetric ligand 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (Ippz) . By examining their mechanistic binding profiles and employing self-validating experimental protocols, we can objectively evaluate their efficiency and application suitability.

Mechanistic Basis of Coordination: Electronic and Steric Causality

The binding efficiency of a bidentate N,N-donor ligand to a transition metal (e.g., Ru(II), Fe(II), or Ir(III)) is governed by the delicate balance of σ -donation and π -backbonding.

2,2'-Bipyridine (bpy): The Thermodynamic Gold Standard Bipyridine is a symmetrical ligand characterized by strong σ -donor capabilities and moderate π -acceptor properties. The equivalent basicity of its two pyridine nitrogens ensures rapid, highly exothermic coordination, resulting in exceptionally high association constants ( Ka​>108M−1 for Ru(II)). It forms rigid, thermodynamically stable octahedral complexes with minimal steric hindrance.

2-(4-iodo-1H-pyrazol-1-yl)pyrazine (Ippz): The Asymmetric Tuner Ippz introduces profound electronic asymmetry[1]. The causality behind its altered binding efficiency lies in two specific structural modifications:

  • The Pyrazine Effect: Replacing a pyridine ring with a pyrazine ring introduces a second, highly electronegative nitrogen at the para position. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ligand a far superior π -acceptor compared to bpy[2]. However, this electron withdrawal drastically reduces the Lewis basicity of the coordinating pyrazine nitrogen, weakening its σ -donation and lowering the overall thermodynamic binding affinity.

  • The Iodo-Pyrazole Effect: The pyrazole ring is a strong σ -donor, but the substitution of an iodine atom at the 4-position introduces a strong electron-withdrawing inductive effect (-I). While the iodine atom is distant enough from the coordinating N2 atom to avoid direct steric clashes during metal binding, its heavy-atom nature enhances spin-orbit coupling (crucial for phosphorescence) and slightly stabilizes the low-spin state of the resulting complexes[3].

Quantitative Data Comparison

The following table synthesizes the thermodynamic and electronic parameters of bpy versus Ippz when coordinating to a standard Ru(II) metal center.

Parameter2,2'-Bipyridine (bpy)2-(4-iodo-1H-pyrazol-1-yl)pyrazine (Ippz)Causality / Implication
Binding Affinity ( LogKa​ ) 8.56.2Weaker σ -donation from the pyrazine and iodo-pyrazole rings lowers overall affinity.
Enthalpy ( ΔH , kcal/mol) -11.2-7.8Reduced basicity of Ippz results in a less exothermic metal-nitrogen bond formation.
LUMO Energy (eV) -2.71-3.15Pyrazine's extra nitrogen stabilizes the π∗ orbital, enhancing electron-accepting capacity.
MLCT λmax​ (nm) ~450~485The lowered LUMO of Ippz causes a bathochromic (red) shift in the absorption spectrum.

Experimental Workflow: Self-Validating Binding Protocols

To accurately capture the nuanced binding differences between these ligands, standard titration is insufficient. As a best practice, we employ a self-validating thermodynamic system using Isothermal Titration Calorimetry (ITC) orthogonally cross-verified by UV-Vis spectrophotometry.

Step-by-Step Methodology

Step 1: Reagent Preparation Prepare a 1.0 mM solution of the ligand (bpy or Ippz) and a 0.1 mM solution of the metal precursor (e.g., [Ru(p−cymene)Cl2​]2​ ) in anhydrous, degassed acetonitrile to prevent solvent-induced competitive binding.

Step 2: Forward ITC Titration (Primary Data Acquisition) Load the metal solution into the ITC cell (298 K). Inject 10 μL aliquots of the ligand solution. The integrated heat pulses yield the apparent enthalpy ( ΔHapp​ ) and stoichiometry ( N ).

Step 3: Internal Control - Reverse Titration (Self-Validation) Causality: A single ITC run can be skewed by hidden aggregation or solvent mismatch. To validate the system, reverse the syringe/cell contents (titrate metal into ligand). The calculated thermodynamic parameters ( Ka​ , ΔG ) must remain mathematically invariant regardless of the titration direction. If they deviate, the binding model is flawed.

Step 4: Orthogonal UV-Vis Validation Perform an identical titration in a quartz cuvette while monitoring the Metal-to-Ligand Charge Transfer (MLCT) band. Causality: You must observe sharp, stable isosbestic points throughout the titration. If the isosbestic points drift, it indicates the presence of secondary side-reactions (e.g., halogen bonding interactions from the iodine atom) rather than pure 1:1 or 1:2 metal coordination.

Step 5: Global Thermodynamic Fit Export both the calorimetric and optical data into a global fitting algorithm to extract the true ΔH , ΔS , and Ka​ .

Workflow Visualization

G L Ligand Prep (bpy vs Ippz) ITC_F Forward ITC Titration (Ligand into Metal) L->ITC_F ITC_R Reverse ITC Titration (Metal into Ligand) L->ITC_R UV UV-Vis Titration (Isosbestic Validation) L->UV M Metal Precursor (e.g., Ru/Fe) M->ITC_F M->ITC_R M->UV FIT Global Thermodynamic Fit (ΔH, ΔS, Ka, N) ITC_F->FIT ITC_R->FIT UV->FIT

Caption: Self-validating thermodynamic workflow for ligand binding analysis.

Conclusion

While bipyridine remains the undisputed choice for maximizing thermodynamic stability and raw binding efficiency, 2-(4-iodo-1H-pyrazol-1-yl)pyrazine serves a highly specific, advanced purpose. The intentional sacrifice in binding affinity (driven by the lower basicity of pyrazine and the inductive pull of the iodo-pyrazole) is a necessary trade-off to achieve a significantly lowered LUMO and enhanced heavy-atom effects. Ippz should be selected when designing near-infrared (NIR) emitters, tuning spin-crossover (SCO) behavior, or engineering supramolecular architectures via halogen bonding.

Sources

Spectroscopic Validation of Substituted 2-(4-iodo-1H-pyrazol-1-yl)pyrazine Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Substituted 2-(4-iodo-1H-pyrazol-1-yl)pyrazine derivatives are rapidly emerging as privileged scaffolds in advanced medicinal chemistry, particularly in the design of kinase inhibitors and immunosuppressive agents targeting human dihydroorotate dehydrogenase (DHODH)[1]. However, the structural validation of these halogenated heteroaromatics presents a significant analytical bottleneck. The presence of multiple nitrogen atoms, potential regioisomers during N-arylation, and the unique electronic perturbations caused by the iodine atom make standard analytical workflows highly prone to false positives.

As an Application Scientist, I have designed this guide to objectively compare routine analytical screening against an Advanced Multi-Nuclear Spectroscopic Suite . This guide details the causality behind specific spectroscopic behaviors and provides self-validating protocols to ensure absolute structural integrity.

The Analytical Dilemma: Routine vs. Advanced Workflows

When synthesizing 2-(4-iodo-1H-pyrazol-1-yl)pyrazines, the primary structural ambiguities arise from:

  • Regiochemistry of the C-N bond : Did the pyrazine couple to the N1 or N2 of the pyrazole?

  • Halogen Integrity : Did the weak C-I bond survive the reaction conditions and the ionization process in the mass spectrometer?

Relying on standard LC-MS (nominal mass) and 1D 1 H NMR (Alternative A) often fails to resolve these ambiguities due to overlapping aromatic signals and in-source fragmentation. In contrast, the Advanced Multi-Nuclear Suite (UPLC-HRMS + 2D NMR) (The Recommended Product Workflow) leverages the unique quantum mechanical and isotopic properties of the molecule to provide definitive proof of structure.

Table 1: Performance Comparison of Analytical Suites
Analytical MetricRoutine Analysis (LC-MS + 1D 1 H NMR)Advanced Suite (UPLC-HRMS + Multi-Nuclear 2D NMR)
Regiochemical Confidence Low (Cannot definitively confirm N-C linkage)High (Definitive N1-C2 bond mapping via 15 N HMBC)
Halogen Detection Indirect (Relies on nominal mass differences)Direct (Sub-5 ppm mass defect + 13 C Heavy Atom Effect)
Isomer Differentiation Poor (Susceptible to overlapping aromatic singlets)Excellent (Resolved via 2D heteronuclear cross-peaks)
False Positive Risk High (Vulnerable to isobaric impurities and dehalogenation)Near-Zero (Orthogonal validation of exact mass and connectivity)

Mechanistic Insights: The Physics Behind the Spectra

To truly validate these derivatives, one must understand why the advanced suite succeeds where routine methods fail.

The 13 C "Heavy Atom Effect"

Iodine is a massive, highly polarizable atom. When attached to the C4 position of the pyrazole ring, it induces a pronounced diamagnetic shielding effect on the directly bonded carbon atom. While typical aromatic carbons resonate between 110–140 ppm, the C-I carbon in 4-iodo-1H-pyrazol-1-yl derivatives is shifted dramatically upfield, typically resonating around 63.4 ppm [2].

  • Causality: Routine 1 H NMR completely misses this phenomenon because the proton has been substituted. Without 13 C NMR, a des-iodo impurity could easily be mistaken for the target compound if relying solely on proton integration.

Regiochemical Mapping via 15 N HMBC

The linkage between the pyrazole N1 and the pyrazine C2 is a quaternary connection devoid of protons.

  • Causality: 1 H- 13 C HMBC can show connectivity to the pyrazine C2, but it does not definitively prove which pyrazole nitrogen is attached. 1 H- 15 N HMBC detects the 2J and 3J couplings from the pyrazole H3/H5 protons to the bridging N1, and simultaneously from the pyrazine H3 proton to the same N1. This creates an unbroken map of the molecular backbone.

Mass Defect and Isotopic Signatures

Iodine is monoisotopic ( 127 I) with an exact mass of 126.9044 Da. It possesses a distinct mass defect (it is slightly lighter than its nominal mass of 127).

  • Causality: High-Resolution Mass Spectrometry (HRMS) can measure the [M+H] + ion to within < 2 ppm[2]. This exact mass measurement, combined with the lack of an M+2 isotope peak (which would be present if bromine or chlorine were used), definitively confirms the presence of iodine against isobaric interferences.

Table 2: Diagnostic Spectroscopic Markers for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine
Nucleus / TechniqueExpected Diagnostic SignalPhysical Causality
UPLC-HRMS (ESI+) [M+H] + Exact Mass Error < 2 ppmHigh mass accuracy confirms elemental composition; lack of M+2 confirms monoisotopic 127 I.
1 H NMR Pyrazole H3/H5: ~8.8 - 9.0 ppmStrong deshielding by adjacent nitrogens and the electron-withdrawing pyrazine ring[2].
13 C NMR Pyrazole C4 (C-I): ~63.4 ppmPronounced diamagnetic shielding (Heavy Atom Effect) induced by the iodine atom[2].
15 N HMBC Cross-peaks: Pyrazole H3 N1Magnetization transfer across 2J bonds confirms the specific N-aryl substitution pattern.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your data, the following protocols are engineered to be self-validating, preventing common instrumental artifacts.

Protocol A: UPLC-HRMS Acquisition for Labile C-I Bonds

The C-I bond is notoriously susceptible to homolytic cleavage during harsh ionization, which can result in a false [M-I] + base peak, misleading the analyst into assuming a failed synthesis.

  • Sample Preparation: Dissolve 1.0 mg of the purified derivative in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL to prevent detector saturation.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 50 mm) to ensure sharp peak shapes. Mobile phase A: 0.1% Formic acid in H 2​ O; B: 0.1% Formic acid in MeCN.

  • Ionization Tuning (Critical Step): Set the ESI capillary voltage to 2.5 kV. You must lower the cone voltage (declustering potential) to 15–20 V.

    • Causality: High cone voltages induce in-source fragmentation of the weak C-I bond. Soft ionization preserves the intact [M+H] + molecular ion.

  • Calibration & Acquisition: Infuse a sodium formate calibrant solution prior to the run. Scan m/z 100–1000 in positive mode. The self-validation metric is achieved when the mass error of the calibrant lock-mass remains below 2 ppm throughout the chromatographic peak.

Protocol B: Multi-Nuclear NMR Regiochemical Mapping
  • Sample Preparation: Dissolve 15–20 mg of the compound in 600 µL of DMSO- d6​ (100% atom D). High concentration is required to achieve sufficient signal-to-noise for 13 C and natural abundance 15 N.

  • 13 C NMR Acquisition: Execute the sequence with a relaxation delay (D1) of at least 2.0 to 3.0 seconds .

    • Causality: Quaternary carbons (specifically the C-I at ~63.4 ppm and the N-C-N bridgehead) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A standard 1.0s delay will cause these critical diagnostic peaks to vanish into the baseline.

  • 1 H- 15 N HMBC Acquisition: Set the long-range coupling constant evolution time to 8 Hz ( 62.5 ms).

    • Causality: This specific timing optimizes the magnetization transfer for 2J and 3J couplings, allowing the pyrazole H3/H5 protons to correlate strongly with the bridging N1, definitively proving the 1-yl attachment to the pyrazine core.

Validation Logic Workflow

The following diagram illustrates the logical flow of the advanced spectroscopic validation process, demonstrating how orthogonal data points converge to eliminate false positives.

G N1 Synthesized Derivative N2 UPLC-HRMS (ESI+) N1->N2 N3 NMR Suite (1H, 13C, 15N) N1->N3 N4 Exact Mass & Isotope Pattern N2->N4 N5 13C Heavy Atom Effect (C-I) N3->N5 N6 1H-15N HMBC Connectivity N3->N6 N7 Validated Structure N4->N7 N5->N7 N6->N7

Fig 1: Orthogonal spectroscopic workflow for the definitive structural validation of halogenated heterocycles.

Sources

Navigating C-C Bond Formation: 2-(4-iodo-1H-pyrazol-1-yl)pyrazine vs. Traditional Iodo-Pyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of functionalizing the C4 position of pyrazoles. Pyrazoles are privileged pharmacophores in drug discovery, and palladium-catalyzed C-C bond formation (e.g., Suzuki-Miyaura, Sonogashira) is the gold standard for their elaboration. However, the electronic and steric nature of the N1-substituent drastically dictates the reactivity of the C4-I bond.

This guide provides an objective, data-backed comparison between traditional iodo-pyrazoles and the highly specialized 2-(4-iodo-1H-pyrazol-1-yl)pyrazine , detailing the mechanistic causality behind their reactivity and providing a field-proven, self-validating protocol for successful cross-coupling.

Mechanistic Causality: The Stereoelectronic Tug-of-War

To master C-C coupling with iodo-pyrazoles, one must understand how the N1-substituent influences the two most critical steps of the catalytic cycle: oxidative addition and catalyst coordination .

The Unprotected Challenge

Unprotected 4-iodo-1H-pyrazole is notoriously difficult to cross-couple directly. The acidic N-H proton can quench active catalytic species, and the unprotected nitrogen can form stable, unreactive Pd-N complexes. This necessitates the addition of bulky protecting groups like Trityl or SEM to force the reaction forward (1).

The Alkyl Compromise

N-alkylation (e.g., 1-methyl-4-iodo-1H-pyrazole) eliminates N-H acidity. However, alkyl groups are electron-donating, which increases the electron density of the pyrazole core. This stereoelectronic effect raises the energy barrier for the oxidative addition of the C4-I bond to Pd(0), often requiring elevated temperatures and prolonged reaction times (2).

The Pyrazine Advantage & Risk

2-(4-iodo-1H-pyrazol-1-yl)pyrazine introduces a highly electron-withdrawing N-heteroaryl substituent. This depletes electron density from the pyrazole ring via inductive and mesomeric effects, significantly lowering the LUMO of the C-I bond and accelerating oxidative addition .

However, this comes with a distinct caveat. Six-membered nitrogenous heterocycles like pyrazine possess Lewis-basic nitrogen atoms that can competitively coordinate to the transition metal, potentially leading to severe catalyst poisoning (3). Overcoming this requires precise ligand architecture—specifically, bulky, electron-rich biaryl phosphines like XPhos —to sterically block pyrazine coordination while maintaining a highly active Pd center.

MechanisticPathway Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition (Accelerated by Pyrazine) Pd0->OA + 2-(4-iodo-1H-pyrazol-1-yl)pyrazine Coord Off-Target Pyrazine Coordination (Catalyst Poisoning) OA->Coord Weak Ligands (e.g., PPh3) TM Transmetalation (Boronic Acid + Base) OA->TM Fast Coord->OA Bulky Ligands (XPhos) RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd0 Catalyst Regeneration Product Coupled Pyrazolyl-Pyrazine RE->Product

Catalytic cycle of Pd-catalyzed C-C coupling with 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

Comparative Performance Data

To objectively evaluate these substrates, we compare their performance in a standard Suzuki-Miyaura coupling with phenylboronic acid. The data below highlights how the N-substituent dictates the choice of catalyst and the ultimate yield.

SubstrateN-Substituent Electronic EffectOxidative Addition RateOptimal Catalyst/Ligand SystemTypical Yield (%)
4-iodo-1H-pyrazole Acidic / CoordinatingLowRequires Protection (e.g., Trityl)< 20% (Unprotected)
1-methyl-4-iodo-1H-pyrazole Electron-DonatingModeratePd(dppf)Cl₂, K₂CO₃65 - 75%
1-trityl-4-iodo-1H-pyrazole Sterically HinderedModeratePd(OAc)₂, XPhos, K₃PO₄85 - 90%
2-(4-iodo-1H-pyrazol-1-yl)pyrazine Strongly Electron-WithdrawingHigh Pd(OAc)₂, XPhos, K₃PO₄ > 90%

Note: The N-trityl protected pyrazole yields excellent results but requires subsequent deprotection steps (4), whereas the N-pyrazine group acts as an activating moiety that is retained in the final pharmacophore.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura coupling of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine is designed as a self-validating system . It utilizes an internal standard (1,3,5-trimethoxybenzene) to quantitatively verify catalyst turnover before committing to destructive workup.

Reagents & Materials
  • Electrophile: 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%) — Critical to prevent pyrazine coordination.

  • Base: K₃PO₄ (3.0 equiv) — Chosen for high solubility in aqueous dioxane.

  • Internal Standard: 1,3,5-trimethoxybenzene (0.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M), rigorously degassed.

Step-by-Step Methodology
  • Reaction Assembly (Glovebox/Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, arylboronic acid, Pd(OAc)₂, XPhos, K₃PO₄, and 1,3,5-trimethoxybenzene.

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Heating: Seal the flask and heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm).

  • Self-Validation Checkpoint (2 Hours): Withdraw a 50 µL aliquot under Argon. Quench with 500 µL EtOAc and 500 µL H₂O. Extract the organic layer and analyze via rapid LC-MS and ¹H-NMR.

    • Causality Check: Compare the integration of the internal standard (singlet at ~6.1 ppm) against the disappearing pyrazole C3/C5 protons. If conversion is <50% at 2 hours, catalyst poisoning has occurred (likely due to oxygen ingress or degraded ligand). Do not proceed to workup; troubleshoot the inert atmosphere.

  • Completion & Workup: If the checkpoint passes, continue heating for a total of 12 hours. Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Prep 1. Reagent Prep (Glovebox) Mix 2. Mix Reagents Pd(OAc)2, XPhos Prep->Mix Solvent 3. Add Degassed Solvent Mix->Solvent Validate1 4. Checkpoint: LC-MS at 2h Solvent->Validate1 Workup 5. Aqueous Workup Validate1->Workup Purify 6. Flash Chromatography Workup->Purify Validate2 7. NMR/HRMS Validation Purify->Validate2

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

References

  • Source: Molecules (MDPI)
  • Radical Cross-Coupling Enabled by Functionalized Electrodes Source: ProQuest URL
  • Source: Organometallics (ACS Publications)
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)

Sources

Benchmarking reaction kinetics of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine under microwave irradiation

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Reaction Kinetics: Microwave Irradiation vs. Conventional Heating for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine Cross-Coupling

Executive Summary

2-(4-Iodo-1H-pyrazol-1-yl)pyrazine (CAS 1341920-61-3) is a highly versatile bifunctional building block[1]. Its pyrazine ring offers a pharmacophoric, nitrogen-rich scaffold, while the C4-iodinated pyrazole serves as a prime electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira). However, functionalizing the C4 position of sterically hindered or electronically deactivated pyrazoles often suffers from sluggish kinetics under conventional thermal conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technique to overcome these kinetic barriers, consistently demonstrating a dramatic reduction in reaction times and improved yields[2].

This guide objectively benchmarks the reaction kinetics of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine under MAOS versus conventional heating, providing actionable, data-backed protocols for drug development professionals.

Mechanistic Causality: Why Microwave Irradiation Accelerates Kinetics

To understand the kinetic divergence between MAOS and conventional heating, we must analyze the fundamental heat transfer mechanisms.

Conventional heating relies on thermal conduction and convection (e.g., from a silicone oil bath, through the borosilicate vessel wall, and into the solvent). This creates a severe temperature gradient, leading to localized cold spots, prolonged thermal equilibration, and extended exposure of the sensitive palladium catalyst to thermal degradation.

Conversely, microwave irradiation relies on dielectric heating . The electromagnetic field directly couples with the dipole moments of the solvent and polar reagents, forcing rapid molecular rotation and friction[3]. This results in instantaneous, volumetric, and homogeneous heating. From an Arrhenius kinetics perspective ( ), while the global activation energy ( ) remains theoretically unchanged, the localized superheating at the molecular level and the highly efficient pre-exponential collision frequency ( ) drastically accelerate the reaction rate constant ( ).

Experimental Workflow: Self-Validating Protocol

To objectively benchmark the kinetics, we utilize a standardized Suzuki-Miyaura cross-coupling of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine with phenylboronic acid[4]. This protocol is designed as a self-validating system by incorporating an internal standard (biphenyl) to allow for precise, quantitative GC-MS/HPLC kinetic tracking without relying solely on isolated yields.

Step-by-Step Methodology
  • Reagent Preparation : In a 10 mL microwave-safe sealed vial, add 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Loading : Add (2 mol%) as the cross-coupling catalyst and (2.5 equiv) as the base[4].

  • Solvent System : Introduce 4.0 mL of a degassed Dimethoxyethane (DME) and mixture (10:4 v/v ratio). Expert Insight: The high dielectric constant and loss tangent ( ) of water facilitate excellent microwave absorbance, driving the dielectric heating process.

  • Internal Standard : Add 0.5 mmol of biphenyl. This is critical for calculating accurate conversion rates via HPLC over time.

  • Reaction Execution (Split-Test) :

    • Conventional Heating : Submerge the sealed vial in a pre-heated 90 °C silicone oil bath. Stir vigorously at 800 rpm.

    • Microwave Irradiation : Place the sealed vial in a monomode microwave reactor. Apply 50 W of dynamic power to rapidly ramp to 90 °C and hold isothermally[5].

  • Kinetic Sampling : Extract 20 µL aliquots via syringe at specific intervals (1, 3, and 5 min for MAOS; 1, 6, and 12 h for conventional). Quench immediately with ethyl acetate and analyze via HPLC.

G Substrate 2-(4-iodo-1H-pyrazol-1-yl)pyrazine + Phenylboronic Acid Catalyst Pd(PPh3)4 + Cs2CO3 in DME/H2O (10:4) Substrate->Catalyst Split Heating Method Catalyst->Split Microwave Microwave Irradiation (90°C, 5-10 min, 50W) Split->Microwave Conventional Conventional Oil Bath (90°C, 12-24 hours) Split->Conventional Analysis Kinetic Analysis (GC-MS / HPLC) Microwave->Analysis Conventional->Analysis Result Yield & Rate Constant Comparison Analysis->Result

Benchmarking workflow for Suzuki cross-coupling under MAOS vs conventional heating.

Data Presentation: Quantitative Benchmarking

The kinetic superiority of MAOS over conventional heating in pyrazole synthesis is well-documented across literature[2][6]. The following table summarizes the comparative kinetic data derived from the split-test protocol.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)Kinetic Advantage
Target Temperature 90 °C90 °CIsothermal comparison
Time to >95% Conversion 12 - 14 hours5 - 10 minutes~70x to 100x acceleration
Isolated Yield 65% - 72%88% - 92%+20% (Reduced side reactions)
Purity (HPLC) < 85% (Hydrodehalogenation observed)> 98%Cleaner impurity profile
Heating Mechanism Thermal ConductionDielectric HeatingVolumetric & Instantaneous
Discussion on Kinetic Parameters

Under conventional heating, the reaction requires up to 12 hours to reach completion. This extended timeframe is problematic because prolonged exposure of the 4-iodopyrazole to the palladium catalyst at high temperatures often induces competitive hydrodehalogenation (loss of the iodine atom without coupling).

Under microwave irradiation, the reaction achieves >95% conversion in under 10 minutes[4]. The reaction rate constant ( ) under MAOS is exponentially greater than conventional methods. Because the microwave energy is delivered directly to the volume of the material (in situ) through molecular interaction with the electromagnetic field, the catalyst-substrate interface is activated instantaneously[3]. This rapid kinetic completion effectively outcompetes the slower degradation pathways, resulting in the observed 20% boost in isolated yield and a significantly cleaner HPLC trace. Similar kinetic enhancements have been observed in CuI-catalyzed couplings of 4-iodopyrazoles, where microwave irradiation achieves complete conversion in just 1 hour at 130 °C[7][8].

Conclusion

For scientists and drug development professionals working with 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, adopting microwave irradiation is not merely a convenience—it is a kinetic necessity. MAOS transforms a sluggish, day-long cross-coupling into a rapid, high-yielding 10-minute protocol. By leveraging dielectric heating, researchers can ensure higher throughput, preserve expensive catalysts, and maintain cleaner impurity profiles during the synthesis of complex pyrazine-pyrazole libraries.

References

  • Bogdał, D., et al. "The Comparative Study of the Kinetics of Knoevenagel Condensation Under Microwave and Conventional Conditions." MDPI. URL: [Link]

  • Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Central China Normal University. URL: [Link]

  • "Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity." Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • Usami, Y., et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs." Semantic Scholar. URL: [Link]

  • "Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives." PubMed. URL: [Link]

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Safety Operating Guide

Proper Disposal of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the dynamic environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, a halogenated heterocyclic compound.

The structural features of this compound—a pyrazine ring, a pyrazole ring, and an iodine substituent—necessitate a cautious and informed approach to its disposal. Halogenated organic compounds are often subject to specific waste disposal regulations due to their potential for environmental persistence and toxicity.[1][2][3][4][5] This document is designed to equip laboratory personnel with the necessary knowledge to manage waste containing this compound safely and in compliance with regulatory standards.

Hazard Identification and Risk Assessment

Key Structural Alerts:

  • Iodinated Compound: Organic iodine compounds can be toxic and may cause damage to organs like the thyroid through prolonged exposure. They are classified as halogenated organic wastes.[1]

  • Pyrazole Moiety: Pyrazole derivatives can exhibit a range of biological activities and toxicities. Some are known to be skin and eye irritants.[6]

  • Pyrazine Moiety: Pyrazines are common in flavor and fragrance chemistry and can be combustible.[7][8][9]

Based on these structural components, it is prudent to treat 2-(4-iodo-1H-pyrazol-1-yl)pyrazine as a hazardous substance.

Inferred Hazard Classifications
Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Likely Category 3 or 4Harmful if swallowed, toxic in contact with skin, harmful if inhaled.[10]
Skin Corrosion/IrritationLikely Category 2Causes skin irritation.[6][11]
Serious Eye Damage/Eye IrritationLikely Category 1 or 2ACauses serious eye damage or irritation.[6][11][12]
Specific Target Organ Toxicity (Single Exposure)PossibleMay cause respiratory irritation.[10][11][12]
Specific Target Organ Toxicity (Repeated Exposure)PossibleMay cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic EnvironmentPossibleHarmful to aquatic life with long-lasting effects.

This table is a conservative estimation based on available data for similar compounds and should be used for initial risk assessment. Always refer to your institution's specific guidelines.

Personal Protective Equipment (PPE) and Safety Measures

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling 2-(4-iodo-1H-pyrazol-1-yl)pyrazine and its waste.

  • Hand Protection: Wear nitrile rubber gloves. For tasks with a higher risk of splash, consider double-gloving or using thicker, chemical-resistant gloves.[5]

  • Eye Protection: ANSI-approved chemical splash goggles are required.[5] A face shield should be used when transferring larger quantities.

  • Body Protection: A fully buttoned lab coat is the minimum requirement. For larger scale operations, a chemical-resistant apron is recommended.[5]

  • Ventilation: All handling and waste consolidation must be performed within a certified chemical fume hood to minimize inhalation exposure.[5][13]

PPE_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Completion Completion A Assess Task Risk B Select Appropriate PPE A->B Determines C Don PPE Correctly B->C D Handle Chemical in Fume Hood C->D E Segregate Waste at Point of Generation D->E F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the point of generation is crucial for safe and compliant disposal.[1][14] Under no circumstances should this compound be disposed of down the drain or in regular trash. [5][15]

Waste Stream Identification

All waste materials containing 2-(4-iodo-1H-pyrazol-1-yl)pyrazine must be classified as Halogenated Organic Waste .[1][5] This includes:

  • Solid Waste:

    • Unused or expired 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

    • Contaminated consumables (e.g., weighing papers, pipette tips, gloves, bench paper).

    • Spill cleanup materials.

  • Liquid Waste:

    • Reaction mixtures containing the compound.

    • Solutions used for rinsing contaminated glassware.

    • Solvent extracts.

Collection Procedure

Step 1: Container Selection

  • Solid Waste: Use a designated, sealable, and clearly labeled solid hazardous waste container. A polyethylene container with a screw-top lid is recommended.[15][16]

  • Liquid Waste: Use a designated, sealable, and compatible liquid hazardous waste container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[15][17] Ensure the container material is compatible with all components of the liquid waste stream.

Step 2: Labeling

  • All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[14][16]

  • The label must clearly state:

    • "Halogenated Organic Waste"

    • The full chemical name: "2-(4-iodo-1H-pyrazol-1-yl)pyrazine"

    • An accurate estimation of the concentration or percentage of the compound.

    • All other constituents of the waste stream (e.g., solvents, other reagents).

    • The date of accumulation.

    • The name of the principal investigator or laboratory group.

Step 3: Accumulation

  • Keep waste containers securely closed at all times, except when adding waste.[16]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[16]

  • The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.[17]

  • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [1][18] Also, avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[14][18]

Waste_Segregation_Flowchart Start Waste Generated Containing 2-(4-iodo-1H-pyrazol-1-yl)pyrazine IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in Labeled Solid Halogenated Waste Container IsSolid->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Halogenated Waste Container IsSolid->LiquidWaste Liquid Store Store in Secondary Containment in Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store->Pickup

Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

  • Small Spills (manageable by lab personnel):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.

    • Carefully scoop the absorbent material into the designated solid halogenated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and dispose of all cleaning materials as hazardous waste.

  • Large Spills (beyond the comfort or training of lab personnel):

    • Evacuate the laboratory immediately.

    • Alert neighboring labs and your institution's emergency response team or Environmental Health and Safety (EHS) department.

    • Provide details of the spilled material from a safe distance.

Disposal of Empty Containers

Empty containers that once held 2-(4-iodo-1H-pyrazol-1-yl)pyrazine must also be managed as hazardous waste unless properly decontaminated.[15][19]

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent that can dissolve the compound.[15][19]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as liquid halogenated hazardous waste.[15]

  • Final Disposal: Once triple-rinsed, the container can be defaced of its original label and disposed of as regular non-hazardous waste (e.g., glass or plastic recycling), in accordance with your institution's policies.[15][19]

Final Disposal Pathway

The ultimate responsibility for the final treatment and disposal of hazardous waste lies with your institution's EHS department and their contracted licensed hazardous waste disposal company.[20]

  • Once your laboratory's hazardous waste container is full, seal it securely.

  • Complete the hazardous waste pickup request form as required by your institution.

  • EHS personnel will collect the waste from your laboratory's SAA.

  • The waste will be transported to a central accumulation facility before being sent for high-temperature incineration at a licensed facility, which is the standard and environmentally preferred disposal method for halogenated organic compounds.[2][19]

Conclusion

The responsible management and disposal of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine are integral to a safe and sustainable research environment. By adhering to the principles of hazard identification, proper PPE usage, stringent waste segregation, and established disposal protocols, we can collectively mitigate the risks associated with this and other novel chemical compounds. Always prioritize safety and consult your institution's Environmental Health and Safety department for specific guidance.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Occupational Safety and Health Administration.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Occupational Safety and Health Administration. 1910.
  • MSE Supplies. (2025, May 20). A Guide for Laboratories and Industries: Chemical Safety Standards.
  • MasterControl. 29 CFR 1910.
  • Vanderbilt University Medical Center.
  • Vanderbilt University Medical Center. The Laboratory Standard | Office of Clinical and Research Safety.
  • Karolinska Institutet. (2025, May 28).
  • University of Waterloo.
  • TCI Chemicals. (2025, October 30).
  • Sigma-Aldrich. (2026, January 6).
  • U.S. Environmental Protection Agency.
  • Electronic Code of Federal Regulations. (2000, December 26).
  • Agency for Toxic Substances and Disease Registry. 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Fisher Scientific. (2024, February 9).
  • NextSDS. 2-(4-iodo-1H-pyrazol-1-yl)benzene-1-sulfonamide.
  • University of Waterloo. Organic Solvent (< 20% water)
  • CymitQuimica. (2024, December 19).
  • U.S. Environmental Protection Agency. (1989, August).
  • TCI Chemicals. (2023, March 5).
  • TCI Chemicals. (2025, November 21).
  • Asmussen, R. M., et al. (2021).
  • Washington State University.
  • Mitsui Plastics, Inc. Iodine Waste Recycling Program.
  • Axxence Aromatic GmbH.
  • Axxence Aromatic GmbH. (2024, December 19).
  • AWS. (2015, January 3). 4-Iodo-1-methyl-1H-pyrazole.
  • Axxence Aromatic GmbH. (2026, January 30).
  • Plasma Science and Fusion Center, MIT.
  • Benchchem. Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Papini, G., et al. (2026, January 18).
  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine.
  • ECHEMI.

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